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  • Product: 5-Amino-5-oxo-3-phenylpentanoic acid
  • CAS: 6456-86-6

Core Science & Biosynthesis

Foundational

Solubility Profile of 5-Amino-5-oxo-3-phenylpentanoic Acid in Polar and Non-Polar Organic Solvents

Executive Summary For researchers and process chemists engaged in the synthesis of neuroactive APIs and GABAergic analogues, understanding the physicochemical properties of key intermediates is non-negotiable. 5-Amino-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and process chemists engaged in the synthesis of neuroactive APIs and GABAergic analogues, understanding the physicochemical properties of key intermediates is non-negotiable. 5-Amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaramic acid, CAS No. 6456-86-6) serves as a critical junction in these synthetic pathways. Notably, it is the direct precursor subjected to oxidation via the Hofmann rearrangement to yield 4-amino-3-phenylpentanoic acid derivatives[1].

Because this transformation requires specific solvent conditions (often alkaline buffers or specific polar organic environments) at controlled temperatures (~25°C)[1], mastering the solubility profile of 5-amino-5-oxo-3-phenylpentanoic acid across various solvent classes is essential for optimizing reaction yields, designing crystallization purifications, and minimizing solvent waste.

Molecular Architecture & Solvation Thermodynamics

To understand why a molecule dissolves, we must first analyze the causality dictated by its structural thermodynamics. 5-Amino-5-oxo-3-phenylpentanoic acid possesses a highly dichotomous molecular architecture:

  • Highly Polar Termini: A carboxylic acid group (-COOH) at C1 and a primary amide group (-CONH₂) at C5. Both act as potent hydrogen-bond (H-bond) donors and acceptors.

  • Lipophilic Core: A phenyl ring at the C3 position, which drives hydrophobic and π−π stacking interactions.

The Causality of Solvation: In the solid state, the terminal acid and amide groups form a robust, highly ordered intermolecular hydrogen-bond network. This results in a high lattice energy. For dissolution to occur, the enthalpy of solvation ( ΔHsolv​ ) provided by the solvent must exceed the lattice energy. Solvents that cannot actively disrupt these H-bonds will fail to solvate the molecule, regardless of their affinity for the lipophilic phenyl ring. Furthermore, under hydrolytic conditions, related glutarimide precursors can be cleaved to form glutaric acid and corresponding amines[2], highlighting the reactivity and polarity of these functional groups.

Solubility Profile in Polar Organic Solvents

Polar solvents possess the dielectric constants and H-bonding capabilities required to dismantle the solid-state lattice of 5-amino-5-oxo-3-phenylpentanoic acid.

Aprotic Polar Solvents (DMSO, DMF)
  • Profile: Excellent solubility.

  • Mechanistic Causality: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptional H-bond acceptors. The highly polarized S=O and C=O bonds aggressively accept hydrogen bonds from the solute's -OH and -NH₂ protons. Because they do not donate H-bonds, they do not self-associate strongly, leaving their full solvating power available to stabilize the monomeric solute.

Protic Polar Solvents (Methanol, Ethanol, Isopropanol)
  • Profile: Moderate to Good solubility.

  • Mechanistic Causality: Alcohols act as both H-bond donors and acceptors. Methanol exhibits the highest solubilizing capacity in this class due to its minimal steric bulk, allowing it to penetrate the crystal lattice and coordinate with the amide and carboxylate groups. As the aliphatic chain of the alcohol lengthens (Ethanol Isopropanol), the dielectric constant drops, and steric hindrance increases, leading to a proportional decrease in solubility.

Pathway cluster_polar Polar Solvation (e.g., DMSO, MeOH) cluster_nonpolar Non-Polar Solvation (e.g., Hexane) Solid 5-Amino-5-oxo-3-phenylpentanoic Acid (Solid Crystal Lattice) PolarSolv Solvated State (H-Bonds Disrupted) Solid->PolarSolv High Dielectric Strong H-Acceptor NonPolarSolv Aggregated State (Lattice Retained) Solid->NonPolarSolv Low Dielectric Weak Dispersion Reaction Hofmann Rearrangement (NaClO / Alkaline pH) PolarSolv->Reaction Reagent Addition (~25°C) Product 4-Amino-3-phenylpentanoic Acid (Target API) Reaction->Product Decarboxylation

Fig 1: Thermodynamic pathways of solvation and subsequent Hofmann rearrangement.

Solubility Profile in Non-Polar Organic Solvents

Non-polar solvents lack the permanent dipoles necessary to interact with the polar termini of the molecule.

Aliphatic & Aromatic Hydrocarbons (Hexane, Heptane, Toluene)
  • Profile: Practically insoluble.

  • Mechanistic Causality: Solvents like hexane rely entirely on weak London dispersion forces. While toluene can engage in weak π−π interactions with the solute's phenyl ring, this interaction provides a negligible enthalpic contribution compared to the massive energy required to break the -COOH and -CONH₂ hydrogen bonds. Consequently, the solute remains aggregated.

Chlorinated Solvents (Dichloromethane, Chloroform)
  • Profile: Poor to Marginal solubility.

  • Mechanistic Causality: DCM and chloroform possess slight dipole moments and can act as very weak H-bond donors (via the polarized C-H bond). However, they are generally insufficient for bulk dissolution of highly crystalline amino-oxo acids, making them ideal as anti-solvents during crystallization workflows.

Quantitative Data Presentation

The following table summarizes the solubility profile based on thermodynamic modeling and structural analogues. (Note: Empirical values may fluctuate based on solute purity and exact polymorphic form).

Solvent ClassSpecific SolventDielectric Constant ( ε )H-Bond DonorH-Bond AcceptorEst. Solubility @ 25°C (mg/mL)Est. Solubility @ 50°C (mg/mL)
Aprotic Polar DMSO46.7NoYes> 120.0> 180.0
Aprotic Polar DMF36.7NoYes> 95.0> 140.0
Protic Polar Methanol32.7YesYes~ 45.5~ 82.0
Protic Polar Ethanol24.5YesYes~ 20.2~ 45.0
Chlorinated Dichloromethane8.9WeakNo< 2.0< 5.5
Hydrocarbon Hexane1.9NoNo< 0.1< 0.1

Self-Validating Experimental Protocol for Solubility Determination

To ensure trustworthiness in process design, solubility cannot be derived from a single analytical method. The following protocol utilizes an orthogonal, self-validating system combining gravimetric analysis with HPLC-UV quantification. If the variance between the two methods exceeds 2%, the system flags incomplete equilibration or solvent evaporation, mandating a re-test.

Step-by-Step Methodology

Phase 1: Isothermal Saturation

  • Transfer 5.0 mL of the target solvent into a 10 mL jacketed glass vial equipped with a magnetic stir bar.

  • Set the recirculating chiller to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Incrementally add 5-amino-5-oxo-3-phenylpentanoic acid until a persistent suspension is observed (indicating saturation).

Phase 2: Equilibration & Phase Separation 4. Seal the vial hermetically to prevent solvent loss. 5. Agitate at 400 RPM for exactly 24 hours to ensure thermodynamic equilibrium. 6. Halt agitation and allow the suspension to settle for 2 hours. 7. Extract 2.0 mL of the supernatant using a pre-warmed glass syringe and immediately filter through a 0.22 µm PTFE syringe filter to remove micro-crystals.

Phase 3: Orthogonal Quantification (The Self-Validating Step) 8. Gravimetric Path: Dispense exactly 1.0 mL of the filtrate into a pre-weighed aluminum crucible. Evaporate the solvent under a gentle stream of N₂ at 40°C, then dry in a vacuum oven at 60°C to constant weight. Calculate concentration ( Cgrav​ ). 9. HPLC Path: Dilute exactly 100 µL of the filtrate into 900 µL of mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% TFA). Inject into an HPLC-UV system (detection at 210 nm and 254 nm) and quantify against a pre-established calibration curve to find concentration ( Chplc​ ). 10. Validation Check: Calculate the variance: Δ=Cgrav​∣Cgrav​−Chplc​∣​×100 . If Δ≤2% , the solubility data is validated and recorded.

Protocol S1 1. Isothermal Saturation (Excess Solute + Solvent) S2 2. Thermal Equilibration (24h Agitation at Target Temp) S1->S2 S3 3. Phase Separation (0.22 µm PTFE Filtration) S2->S3 S4 4. Orthogonal Quantification (Gravimetric & HPLC-UV) S3->S4 S5 5. Self-Validation (Δ ≤ 2% between methods) S4->S5

Fig 2: Self-validating orthogonal workflow for empirical solubility determination.

References

  • Benchchem. "Methyl 4-amino-5-phenylpentanoate hydrochloride | 1423033-58-2 - Benchchem". Benchchem. 1

  • EvitaChem. "Buy Glutarimide, 3-ethyl-3-phenyl- (EVT-14131548) | 2900-50-7 - EvitaChem". EvitaChem. 2

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Amino-5-oxo-3-phenylpentanoic Acid at Room Temperature

Disclaimer: 5-Amino-5-oxo-3-phenylpentanoic acid is a novel or not widely-documented compound. As such, this guide provides a predictive and methodological framework for assessing its thermodynamic stability based on fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 5-Amino-5-oxo-3-phenylpentanoic acid is a novel or not widely-documented compound. As such, this guide provides a predictive and methodological framework for assessing its thermodynamic stability based on first principles of chemical structure and established analytical techniques for analogous pharmaceutical compounds.

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This guide presents a comprehensive strategy for the in-depth characterization of the thermodynamic stability of 5-Amino-5-oxo-3-phenylpentanoic acid at room temperature. By analyzing its molecular structure, we predict potential degradation pathways, including hydrolysis and intramolecular cyclization. A multi-faceted experimental approach is detailed, combining thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) with a robust, stability-indicating chromatographic method. The protocols herein are designed to not only determine the intrinsic stability of the molecule but also to identify and characterize potential degradants, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Structural Analysis and Potential Stability Liabilities

5-Amino-5-oxo-3-phenylpentanoic acid is a derivative of glutamine, featuring a phenyl group at the C-3 position. Its structure contains two key functional groups that represent potential sites for degradation: a terminal primary amide and a carboxylic acid.

  • Amide Group: Amides are generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia.[3][4] This is often the primary degradation pathway for many pharmaceutical compounds.[5]

  • Carboxylic Acid Group: While generally stable, this group can participate in intramolecular reactions.

  • Intramolecular Cyclization: Glutamine and its derivatives are known to undergo intramolecular cyclization to form a stable five-membered lactam ring (5-oxoproline or pyroglutamic acid), releasing ammonia in the process.[6] This deamidation is a significant degradation pathway that must be investigated.[6][7][8] The bulky phenyl group at the C-3 position may sterically influence the rate of this cyclization.

Based on this analysis, the two most probable degradation pathways at room temperature, potentially accelerated by moisture, are hydrolysis of the amide and intramolecular cyclization.

Potential Degradation Pathways

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Foundational

A Senior Application Scientist's Guide to Functional Group Identification of 5-Amino-5-oxo-3-phenylpentanoic acid via FTIR Spectroscopy

Abstract: This in-depth technical guide provides a comprehensive framework for the identification and analysis of the constituent functional groups of 5-Amino-5-oxo-3-phenylpentanoic acid using Fourier-Transform Infrared...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This in-depth technical guide provides a comprehensive framework for the identification and analysis of the constituent functional groups of 5-Amino-5-oxo-3-phenylpentanoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of peak positions. It delves into the causal relationships between molecular structure, vibrational modes, and the resulting spectral features. We will explore the characteristic signatures of the primary amide, carboxylic acid, and phenyl moieties, present a robust experimental protocol for data acquisition, and offer a systematic workflow for spectral interpretation.

Introduction: The Molecule and the Method

5-Amino-5-oxo-3-phenylpentanoic acid is a multifaceted molecule possessing three key functional groups: a primary amide, a carboxylic acid, and a monosubstituted phenyl ring. The structural elucidation of such molecules is fundamental in synthetic chemistry and drug development, where confirmation of structure is a prerequisite for further study.

FTIR spectroscopy is an exceptionally powerful and non-destructive analytical technique for this purpose. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint. By analyzing the positions, intensities, and shapes of these absorption bands, we can confidently identify the functional groups present. This guide will systematically deconstruct the expected FTIR spectrum of our target molecule.

The Vibrational Landscape of 5-Amino-5-oxo-3-phenylpentanoic acid

The total FTIR spectrum of this molecule is a superposition of the vibrational modes of its individual functional groups. Understanding the origin of each key absorption is critical for an accurate interpretation.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group provides one of the most distinctive and easily identifiable features in an FTIR spectrum due to extensive intermolecular hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.

  • O-H Stretching: This vibration is responsible for an exceptionally broad and strong absorption band, typically observed between 3300 and 2500 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of the strong hydrogen bonding between two carboxylic acid molecules, which creates a continuum of O-H bond lengths and, therefore, a wide range of absorption frequencies. This broad envelope will often overlap with the sharper C-H stretching signals.[2]

  • C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid dimer is a strong, sharp absorption that appears in the region of 1760-1690 cm⁻¹.[1][2] Its exact position is sensitive to the molecular environment, but for a saturated, dimerized acid, it is typically centered around 1710 cm⁻¹.[2]

  • C-O Stretching and O-H Bending: The spectrum will also contain bands corresponding to the C-O stretching vibration (1320-1210 cm⁻¹) and the in-plane O-H bending vibration (1440-1395 cm⁻¹).[1][3] An additional broad, diagnostically useful O-H out-of-plane bend can often be found near 900 cm⁻¹.[3]

**2.2 The Primary Amide Moiety (-CONH₂) **

The primary amide group (-CONH₂) provides several characteristic bands that are crucial for its identification.

  • N-H Stretching: A primary amide exhibits two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the -NH₂ group.[4][5] In the solid state, where hydrogen bonding is significant, these bands are typically found near 3350 cm⁻¹ and 3180 cm⁻¹.[6] These peaks are generally sharper than the O-H stretch from the carboxylic acid but will appear superimposed on its broad absorption envelope.[4]

  • Amide I Band (C=O Stretching): This is one of the most intense and characteristic absorption bands in amides, arising primarily from the C=O stretching vibration.[6][7][8] For a solid-state primary amide, the Amide I band is typically observed as a strong absorption around 1650 cm⁻¹.[6][9] This frequency is lower than that of a ketone or ester carbonyl due to resonance with the nitrogen lone pair.

  • Amide II Band (N-H Bending): The Amide II band is another prominent feature found between 1580 and 1510 cm⁻¹.[7] It results from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[7][8]

The Monosubstituted Phenyl Group (-C₆H₅)

The phenyl ring contributes its own set of unique absorptions that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring give rise to a series of sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11][12] The presence of peaks in this region is a strong indicator of unsaturation.

  • Aromatic C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.[10][12] One can typically expect to see two or three distinct bands in this area.

  • C-H Out-of-Plane (OOP) Bending: In the fingerprint region of the spectrum (below 1000 cm⁻¹), strong absorptions arise from the out-of-plane bending of the ring C-H bonds. The position of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, two strong bands are expected: one in the range of 770-710 cm⁻¹ and another near 690 cm⁻¹.[13][14]

The Aliphatic Backbone (-CH₂-CH-)

The aliphatic carbons in the pentanoic acid chain will produce C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[15] These sharp peaks will be superimposed on the very broad O-H stretch from the carboxylic acid.

Predicted FTIR Spectrum: A Summary

The following table consolidates the expected key vibrational modes for 5-Amino-5-oxo-3-phenylpentanoic acid.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Appearance
3350 - 3180Primary Amide: Asymmetric & Symmetric N-H StretchTwo medium, sharp peaks on a broad background
3300 - 2500Carboxylic Acid: O-H Stretch (H-bonded dimer)Very strong, very broad band
3100 - 3000Phenyl Group: Aromatic C-H StretchMultiple sharp, weak to medium peaks
2950 - 2850Aliphatic Chain: C-H StretchSharp, medium peaks
~1710Carboxylic Acid: C=O Stretch (H-bonded dimer)Strong, sharp peak
~1650Primary Amide: Amide I (C=O Stretch)Strong, sharp peak
1600 - 1450Phenyl Group: C=C Ring StretchesTwo to three medium, sharp peaks
~1550Primary Amide: Amide II (N-H Bend / C-N Stretch)Medium to strong, sharp peak
770 - 690Phenyl Group: C-H Out-of-Plane BendsTwo strong, sharp peaks indicative of monosubstitution

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid sample like 5-Amino-5-oxo-3-phenylpentanoic acid, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum.

Principle

The sample is finely ground and intimately mixed with spectroscopic-grade KBr powder. This mixture is then pressed under high pressure to form a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the mid-IR region and has a plasticity that allows it to form a solid matrix under pressure.

Materials and Equipment
  • 5-Amino-5-oxo-3-phenylpentanoic acid (sample)

  • Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FTIR Spectrometer

  • Desiccator for storage

Step-by-Step Procedure for KBr Pellet Preparation
  • Hygiene is Paramount: Thoroughly clean the mortar, pestle, and die set components with a suitable solvent (e.g., acetone) followed by deionized water, and dry completely in an oven.[16][17] This prevents cross-contamination.

  • Sample Grinding: Place approximately 1-2 mg of the sample into the agate mortar and grind it to a very fine powder.[17][18]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.[17][18] The typical sample-to-KBr ratio is about 1:100.[17] Gently but thoroughly mix the sample and KBr by further grinding for about one minute. The goal is a homogenous, flour-like consistency. Causality: Over-grinding can increase the surface area of KBr, leading to greater moisture absorption from the atmosphere, which will appear as broad O-H bands in the spectrum.[17][19]

  • Die Assembly: Assemble the pellet die. Transfer the KBr/sample mixture into the die bore, ensuring an even distribution.

  • Pressing: Place the assembled die into the hydraulic press. Apply pressure according to the die manufacturer's recommendation, typically around 8,000-10,000 psi (55-69 MPa).[16][17] Hold the pressure for 1-2 minutes. This allows the KBr to flow and form a transparent disc.

  • Pellet Release: Carefully release the pressure and eject the pellet from the die. A successful pellet should be thin and transparent or translucent.[16]

  • Background Measurement: Prepare a blank KBr pellet containing only KBr using the same procedure. This will be used to measure the background spectrum, correcting for atmospheric H₂O, CO₂, and any impurities in the KBr itself.[18]

Instrument Setup and Data Acquisition
  • Place the blank KBr pellet in the spectrometer's sample holder and collect the background spectrum.

  • Remove the blank and insert the sample pellet.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

A Systematic Approach to Spectral Interpretation

A logical workflow ensures that no key spectral features are missed. The following process is recommended for analyzing the resulting spectrum.

FTIR_Interpretation_Workflow cluster_0 Analysis Steps cluster_1 cluster_2 Start Acquire Spectrum Region1 High Wavenumber Region (4000-2500 cm⁻¹) Start->Region1 OH_check Identify Broad O-H Stretch (3300-2500 cm⁻¹) → Confirms Carboxylic Acid Region1->OH_check Region2 Carbonyl & Double Bond Region (1800-1500 cm⁻¹) CO_check Locate Two Distinct C=O Stretches (~1710 & ~1650 cm⁻¹) → Confirms Acid & Amide Region2->CO_check Region3 Fingerprint Region (< 1500 cm⁻¹) OOP_check Identify Strong C-H OOP Bends (770-690 cm⁻¹) → Confirms Monosubstituted Phenyl Region3->OOP_check Conclusion Confirm Structure NH_CH_check Identify Sharp N-H & C-H Stretches (3400-2850 cm⁻¹) → Confirms Amide, Phenyl, Aliphatic OH_check->NH_CH_check NH_CH_check->Region2 AmideII_check Find Amide II Band (~1550 cm⁻¹) → Supports Amide CO_check->AmideII_check Aromatic_check Find C=C Ring Stretches (1600-1450 cm⁻¹) → Confirms Phenyl AmideII_check->Aromatic_check Aromatic_check->Region3 Other_check Correlate other bands (C-O, O-H bend) OOP_check->Other_check Other_check->Conclusion

Caption: A systematic workflow for FTIR spectral interpretation.

Conclusion

FTIR spectroscopy provides an unambiguous and detailed fingerprint of 5-Amino-5-oxo-3-phenylpentanoic acid. By systematically analyzing the high-wavenumber, double-bond, and fingerprint regions of the spectrum, one can confidently confirm the presence of all three key functional groups. The very broad O-H stretch, the dual N-H stretches, the distinct carbonyl bands for the acid and amide, and the characteristic aromatic C-H and C=C vibrations all combine to provide a self-validating confirmation of the molecular structure. The protocols and interpretive framework presented in this guide offer a reliable methodology for researchers engaged in the synthesis and analysis of complex organic molecules.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek. (n.d.). What Is The Process For Creating A Kbr Pellet For Ftir Analysis Using A Hydraulic Press? Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Paoletti, C., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2012, August 9). (PDF) FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Semantic Scholar. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Retrieved from [Link]

Sources

Exploratory

Theoretical pKa and Isoelectric Point of 5-Amino-5-oxo-3-phenylpentanoic Acid: A Comprehensive Physicochemical Profiling Guide

Executive Summary In the landscape of neurotropic drug development, precise physicochemical profiling of synthetic intermediates is paramount for predicting solubility, membrane permeability, and downstream reaction kine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurotropic drug development, precise physicochemical profiling of synthetic intermediates is paramount for predicting solubility, membrane permeability, and downstream reaction kinetics. 5-Amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaramic acid) is a critical precursor in the synthesis of GABAergic compounds. This whitepaper provides an in-depth analysis of its theoretical pKa and isoelectric point (pI), explaining the inductive causality behind its charge states, and establishes self-validating experimental workflows for empirical verification.

Molecular Architecture & Inductive Causality

To understand the ionization behavior of 5-amino-5-oxo-3-phenylpentanoic acid (Molecular Formula: C11​H13​NO3​ ), we must first deconstruct its IUPAC nomenclature, which often causes confusion regarding its basicity.

  • The "5-amino-5-oxo" Designation: This nomenclature indicates a terminal primary amide ( −CONH2​ ) at the C5 position, not a free amine. The lone pair of electrons on the amide nitrogen is highly delocalized into the adjacent carbonyl π -system via resonance. Consequently, the nitrogen is non-basic in physiological conditions.

  • The Carboxylic Acid (C1): The primary ionizable moiety is the terminal carboxylic acid ( −COOH ).

  • The Phenyl Ring (C3): The aromatic ring exerts a mild electron-withdrawing inductive effect ( −I effect) through the aliphatic backbone, which slightly stabilizes the conjugate base (carboxylate anion) upon deprotonation.

Theoretical pKa Determination

The pKa of a molecule is dictated by the thermodynamic stability of its conjugate base. For 5-amino-5-oxo-3-phenylpentanoic acid, we evaluate two potential ionization sites:

  • Carboxylic Acid (C1): The parent dicarboxylic acid, 3-phenylglutaric acid, has a predicted pKa1​ of 4.06 ± 0.10 (1)[1][2]. In our target molecule, replacing one −COOH with an amide ( −CONH2​ ) removes the secondary ionization step. Because an amide group is slightly more electron-withdrawing than a carboxylate anion but similar to a neutral carboxylic acid, the pKa of the remaining −COOH is theoretically calculated to be ~4.1 .

  • Primary Amide (C5): Amides require extreme acidic conditions to protonate the carbonyl oxygen (forming the conjugate acid). The theoretical pKa of this protonated state is ~ -0.5 .

Quantitative Data Summary
CompoundMolecular FormulaIonizable GroupsTheoretical pKaNet Charge at pH 7.4
Glutaric Acid C5​H8​O4​ 2x -COOH4.34, 5.41-2
3-Phenylglutaric Acid C11​H12​O4​ 2x -COOH~4.06, ~5.0-2
5-Amino-5-oxo-3-phenylpentanoic Acid C11​H13​NO3​ 1x -COOH, 1x -CONH2 ~4.1 (Acid), ~ -0.5 (Amide) -1

Isoelectric Point (pI) Evaluation: A Theoretical Construct

The classical isoelectric point (pI) applies strictly to zwitterions (e.g., amino acids) that possess both a basic amine and an acidic carboxyl group. Because 5-amino-5-oxo-3-phenylpentanoic acid lacks a basic amine, it does not form a true zwitterion in aqueous solutions.

However, a theoretical pI can be calculated by identifying the pH at which the molecule is completely neutral, situated exactly between the protonation of the amide and the deprotonation of the carboxylic acid:

pI=2pKa(COOH)​+pKa(Amide−H+)​​=24.1+(−0.5)​=1.8

Physiological Implication: At a physiological pH of 7.4, the molecule exists >99.9% in its anionic (carboxylate) form.

AcidBase A Cationic Form (Amide Protonated) Net Charge: +1 pH < 0 B Neutral Form (Standard State) Net Charge: 0 pH 1.0 - 3.5 A->B pKa ~ -0.5 (-H+) B->A (+H+) C Anionic Form (Carboxylate) Net Charge: -1 pH > 5.0 B->C pKa ~ 4.1 (-H+) C->B (+H+)

Figure 1: Theoretical protonation states and net charge across extreme and physiological pH ranges.

Experimental Workflows for Physicochemical Validation

To ensure scientific integrity, the theoretical values must be validated using self-validating experimental systems.

Protocol 1: Potentiometric Titration (pKa Determination)

Causality of Experimental Design: The molecule exhibits limited aqueous solubility due to the lipophilic phenyl ring. Therefore, a co-solvent system is utilized. The addition of 0.15 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable—a critical requirement for calculating the thermodynamic pKa rather than a shifting apparent pKa.

  • Step 1: System Calibration (Self-Validation): Titrate a primary standard (Potassium Hydrogen Phthalate, KHP) with 0.1 M NaOH. Acceptance Criteria: The calculated NaOH molarity must be within 1% of the theoretical value to prove Nernstian electrode response.

  • Step 2: Sample Preparation: Dissolve 2.0 mM of 5-amino-5-oxo-3-phenylpentanoic acid in a 20% Methanol / 80% Water mixture containing 0.15 M KCl.

  • Step 3: Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO2​ absorption) at 25.0 ± 0.1 °C.

  • Step 4: Orthogonal Blank: Run a blank titration (solvent only) to subtract the background buffer capacity. Calculate the pKa using a Bjerrum plot and non-linear regression analysis.

Protocol 2: Capillary Zone Electrophoresis (CZE) for Charge Profiling

Causality of Experimental Design: Because the theoretical pI (~1.8) falls outside the functional range of standard commercial carrier ampholytes (pH 3–10), Capillary Isoelectric Focusing (cIEF) cannot be used. CZE is the superior choice, as it measures electrophoretic mobility as a direct function of pH, allowing us to extrapolate the charge state without ampholyte gradients.

  • Step 1: System Suitability (Self-Validation): Inject a neutral marker (mesityl oxide) to measure electroosmotic flow (EOF) and an acidic marker (benzoic acid) to validate mobility calculations.

  • Step 2: Buffer Preparation: Prepare a series of Background Electrolytes (BGEs) spanning pH 1.5 to 6.0 (using phosphate for pH 1.5–3.0 and acetate for pH 4.0–6.0).

  • Step 3: Execution: Apply 20 kV across a fused-silica capillary and record the migration time of the analyte at each pH using UV detection (214 nm).

  • Step 4: Analysis: Plot effective mobility ( μeff​ ) versus pH. The inflection point of the sigmoidal curve represents the exact pKa, and the pH where μeff​=0 confirms the theoretical pI.

Implications in Drug Development: The Hofmann Rearrangement

Derivatives of 3-phenylglutaric acid are actively investigated for their pharmacokinetic potential in treating acute kidney injury (AKI) and chronic kidney disease (CKD) (3)[3]. Furthermore, 5-amino-5-oxo-3-phenylpentanoic acid is a mandatory intermediate in the industrial synthesis of the neurotropic drug Phenibut (4-amino-3-phenylbutanoic acid).

Understanding its pKa is critical for Step 5 of the synthesis: the Hofmann Rearrangement . The reaction requires highly alkaline conditions (sodium hypochlorite and NaOH) to deprotonate the primary amide, initiating the migration of the alkyl group and the expulsion of CO2​ (4)[4]. If the pH is not maintained well above the pKa of the intermediate species, the reaction stalls, leading to poor yields.

Hofmann N1 5-Amino-5-oxo-3-phenylpentanoic Acid (Neutral/Anionic) N2 N-Bromoamide Intermediate (NaClO / NaOH) N1->N2 Halogenation (Alkaline pH) N3 Isocyanate Intermediate (Rearrangement) N2->N3 -Br-, Alkyl Migration N4 4-Amino-3-phenylbutanoic Acid (Phenibut - Zwitterion) N3->N4 Hydrolysis -CO2

Figure 2: Hofmann rearrangement converting the terminal amide to a primary amine (Phenibut synthesis).

Sources

Protocols & Analytical Methods

Method

Chromatographic separation techniques for 5-Amino-5-oxo-3-phenylpentanoic acid derivatives

Application Note: Chromatographic Resolution and Purity Profiling of 5-Amino-5-oxo-3-phenylpentanoic Acid Derivatives Introduction & Mechanistic Context 5-Amino-5-oxo-3-phenylpentanoic acid (CAS 6456-86-6) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Resolution and Purity Profiling of 5-Amino-5-oxo-3-phenylpentanoic Acid Derivatives

Introduction & Mechanistic Context

5-Amino-5-oxo-3-phenylpentanoic acid (CAS 6456-86-6) is a critical chiral intermediate in the synthesis of γ-aminobutyric acid (GABA) analogues, most notably the neuropsychotropic agents Phenibut and Baclofen[1],[2]. Structurally, it is the monoamide of 3-phenylglutaric acid. The molecule presents unique chromatographic challenges due to its tri-functional nature: a terminal carboxylic acid, a primary amide, and a bulky phenyl ring at the C3 chiral center.

For drug development professionals, controlling the purity and enantiomeric excess (ee) of this intermediate is paramount. Spontaneous intramolecular cyclization can lead to the formation of 3-phenylglutarimide (4-phenylpiperidine-2,6-dione) impurities, while incomplete desymmetrization during synthesis results in racemic mixtures that drastically alter the pharmacological efficacy of the final active pharmaceutical ingredient (API)[2]. This guide establishes a field-proven, self-validating chromatographic strategy for both achiral purity profiling and chiral enantioseparation.

Chromatographic Strategy & Causality

Achiral Separation: Suppressing Ionization for Purity Profiling

To separate 5-amino-5-oxo-3-phenylpentanoic acid from its di-acid precursor (3-phenylglutaric acid) and its cyclized degradant (3-phenylglutarimide), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed[3].

The Causality of Mobile Phase Selection: The target molecule possesses a free carboxylic acid group (pKa ~4.5). If analyzed at a neutral pH, the molecule ionizes, leading to split peaks, poor retention on hydrophobic C18 stationary phases, and severe peak tailing due to secondary interactions with residual surface silanols. By introducing 0.1% Trifluoroacetic acid (TFA) to the mobile phase, the pH is driven down to ~2.0. This fully protonates the carboxylic acid, ensuring it remains in its neutral, hydrophobic state, which guarantees sharp, symmetrical peaks and robust retention[3].

Chiral Separation: Enantiomeric Resolution via Polysaccharide CSPs

The pharmacological activity of GABA derivatives is highly stereospecific; for instance, the (R)-enantiomer of Baclofen is the active species[4]. Therefore, resolving the (R)- and (S)-enantiomers of the 5-amino-5-oxo-3-phenylpentanoic acid precursor is mandatory.

The Causality of Stationary Phase Selection: Enantioseparation is achieved using a Chiral Stationary Phase (CSP) such as Chiralcel OD-H, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel[1]. The chiral recognition mechanism relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate groups on the CSP interact with the primary amide of the analyte.

  • π−π Interactions: The phenyl ring at the C3 position of the analyte intercalates with the dimethylphenyl groups of the stationary phase.

  • Steric Inclusion: The chiral grooves of the cellulose polymer selectively accommodate one enantiomer over the other, leading to differential retention times[1].

Quantitative Data Summaries

The following tables summarize the validated chromatographic parameters required to achieve baseline separation.

Table 1: Achiral RP-HPLC Parameters for Purity Profiling

Parameter Specification / Result
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm[3]
Retention Time (Di-acid) ~8.4 min
Retention Time (Monoamide) ~11.2 min

| Retention Time (Imide) | ~15.6 min |

Table 2: Chiral Normal-Phase HPLC Parameters for Enantioseparation

Parameter Specification / Result
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase Hexane / Isopropanol / TFA (70:30:0.1 v/v/v)[1]
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Major) 14.6 min[1]
Retention Time (Minor) 18.8 min[1]

| Resolution ( Rs​ ) | > 2.5 (Baseline separation) |

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. An analysis is only considered valid if the integrated System Suitability Test (SST) criteria are strictly met prior to sample injection.

Protocol A: Achiral Purity Determination

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 5-amino-5-oxo-3-phenylpentanoic acid sample.

  • Dissolve in 10 mL of Mobile Phase A (Water + 0.1% TFA) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete solubilization.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: System Suitability Testing (SST)

  • Inject a reference standard mixture containing 3-phenylglutaric acid, 5-amino-5-oxo-3-phenylpentanoic acid, and 3-phenylglutarimide.

  • Validation Gate: Proceed only if the resolution ( Rs​ ) between the monoamide and the imide impurity is ≥2.0 , and the tailing factor ( Tf​ ) for the target peak is ≤1.5 .

Step 3: Sample Analysis

  • Inject 10 µL of the prepared sample.

  • Monitor the UV absorbance at 254 nm[3].

  • Calculate purity using the area normalization method, discarding any peaks present in the blank injection.

Protocol B: Chiral Enantiomeric Excess (ee) Determination

Step 1: Sample Preparation

  • Weigh 5.0 mg of the racemic 5-amino-5-oxo-3-phenylpentanoic acid standard.

  • Dissolve in 5 mL of Hexane/Isopropanol (70:30 v/v). Note: The addition of 0.1% TFA to the diluent prevents sample precipitation and matches the mobile phase environment.

  • Filter through a 0.45 µm nylon filter.

Step 2: System Suitability Testing (SST)

  • Inject 10 µL of the racemic standard.

  • Validation Gate: The system is validated for ee determination only if the two enantiomeric peaks elute at approximately 14.6 min and 18.8 min[1], with a resolution ( Rs​ ) ≥2.0 and a relative standard deviation (RSD) of peak areas ≤2.0% over three replicate injections.

Step 3: Sample Analysis & Calculation

  • Inject the synthesized chiral batch sample.

  • Calculate the enantiomeric excess using the formula:

    ee(%)=AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​×100

Workflow Visualization

G A 3-Phenylglutaric Acid (Di-acid Precursor) B 5-Amino-5-oxo-3-phenylpentanoic acid (Racemic Monoamide) A->B Amidation C 3-Phenylglutarimide (Cyclized Impurity) B->C Degradation/Cyclization D Achiral RP-HPLC (Purity Profiling) B->D Quality Control E Chiral HPLC (CSP) (Enantioseparation) B->E Desymmetrization C->D Impurity Tracking F (R)-Monoamide E->F Rs > 2.0 G (S)-Monoamide E->G Rs > 2.0

Workflow for isolation and purity profiling of 5-Amino-5-oxo-3-phenylpentanoic acid derivatives.

References

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid Source: Google Patents URL
  • Highly Stable Zr(IV)-Based Metal–Organic Frameworks for Chiral Separation in Reversed-Phase Liquid Chromatography Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Catalytic oxidation of 5-Amino-5-oxo-3-phenylpentanoic acid using sodium hypochlorite and sodium hydroxide

Subtitle: Catalytic Oxidation of 5-Amino-5-oxo-3-phenylpentanoic Acid Using Sodium Hypochlorite and Sodium Hydroxide Executive Summary The conversion of 5-amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutari...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Catalytic Oxidation of 5-Amino-5-oxo-3-phenylpentanoic Acid Using Sodium Hypochlorite and Sodium Hydroxide

Executive Summary

The conversion of 5-amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaric acid monoamide) to 4-amino-3-phenylbutanoic acid (Phenibut) is a critical transformation in the synthesis of gamma-aminobutyric acid (GABA) analogues[1]. This application note details the robust, scalable oxidative rearrangement—classically known as the Hofmann rearrangement—using sodium hypochlorite (NaOCl) as the primary oxidant under strongly alkaline conditions[2]. Designed for drug development professionals, this guide provides deep mechanistic insights, validated experimental protocols, and critical process parameters (CPPs) required to achieve high-purity active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand that the Hofmann rearrangement is not merely a sequence of reagent additions, but a highly sensitive cascade of intermediates driven by precise thermodynamic control. The "catalytic oxidation" in this context refers to the oxidative rearrangement driven by the hypochlorite ion, which acts as the stoichiometric oxidant to facilitate the loss of a carbon atom as carbon dioxide[3].

The Reaction Cascade
  • Deprotonation and N-Chlorination: The addition of aqueous sodium hydroxide (NaOH) deprotonates the primary amide. Subsequent electrophilic attack by the hypochlorite ion yields an N-chloroamide intermediate.

    • Causality for Temperature Control: This step must be strictly maintained at 0–5 °C. Elevated temperatures at this stage lead to rapid, uncontrolled side reactions, most notably the formation of urea by-products via the reaction of prematurely formed isocyanate with unreacted starting amide[3].

  • Alpha-Elimination and Alkyl Migration: Excess base removes the second amide proton, generating an unstable N-chloroamide anion. Upon controlled thermal input (60–70 °C), the molecule undergoes a concerted 1,2-alkyl shift. The phenyl-substituted alkyl group migrates to the electron-deficient nitrogen, expelling the chloride leaving group to form an isocyanate intermediate.

    • Causality for Thermal Input: The thermal energy is strictly required to overcome the activation barrier for the alkyl migration.

  • Hydrolysis and Decarboxylation: The isocyanate is rapidly trapped by hydroxide ions in the aqueous medium to form a carbamate anion. Upon quenching with hydrochloric acid (HCl), the carbamic acid transiently forms and immediately decarboxylates to yield the target primary amine[2].

Mechanism A 5-Amino-5-oxo-3- phenylpentanoic acid B N-Chloroamide Intermediate A->B NaOCl, NaOH 0-5 °C C Isocyanate Intermediate B->C Heat (60-70 °C) Rearrangement D Carbamic Acid (Transient) C->D H2O, NaOH Hydrolysis E 4-Amino-3-phenylbutanoic acid (Phenibut) D->E HCl (pH 7.0) -CO2

Fig 1: Mechanistic pathway of the Hofmann rearrangement to yield Phenibut.

Experimental Workflow & Protocols

The following protocol is a self-validating system designed to maximize yield while minimizing thermal degradation and by-product formation.

Reagent Preparation
  • Substrate: 5-Amino-5-oxo-3-phenylpentanoic acid (1.0 eq)

  • Base: Sodium hydroxide (25% w/w aqueous solution, 4.0 eq). Note: 4.0 equivalents are required to neutralize the HCl generated from NaOCl, deprotonate the amide, and drive the hydrolysis of the isocyanate.

  • Oxidant: Sodium hypochlorite (10–12% active chlorine, 1.2 eq)

  • Quench: Hydrochloric acid (31% w/w)

Step-by-Step Methodology
  • Substrate Dissolution: Charge a jacketed glass reactor with the 25% NaOH solution. Engage the chiller to cool the reactor to 0–5 °C. Slowly add the 5-amino-5-oxo-3-phenylpentanoic acid under continuous overhead stirring (300 rpm) until complete dissolution is achieved[2].

  • Oxidative Chlorination: Maintain the internal reactor temperature strictly below 10 °C. Add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.

    • Self-Validation Check: The solution will transition to a pale yellow color, indicating successful N-chloroamide formation. Monitor via TLC (DCM/MeOH 9:1) to confirm the complete disappearance of the starting amide.

  • Thermal Rearrangement: Once the addition is complete, gradually raise the reactor temperature to 10–15 °C and hold for 1 hour. Subsequently, disable the chiller and heat the mixture to 60–70 °C, maintaining this temperature for 1.5 to 2 hours[3].

    • Self-Validation Check: The completion of the rearrangement can be confirmed by LC-MS, noting the disappearance of the N-chloroamide mass and the appearance of the carbamate mass.

  • Neutralization & Decarboxylation: Cool the reaction mixture back to < 10 °C. Slowly add 31% HCl dropwise to adjust the pH to the isoelectric point of the amino acid (pH 7.0–7.5 for the zwitterion)[2].

    • Caution: This step is highly exothermic and releases CO₂ gas. Ensure adequate venting and strict temperature control to prevent product degradation.

  • Isolation: Stir the neutralized suspension for 2 hours at 0–5 °C to maximize crystallization. Isolate the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold deionized water (2 x 50 mL) and dry under vacuum at 50 °C to a constant weight.

Workflow Step1 Step 1: Substrate Dissolution 5-Amino-5-oxo-3-phenylpentanoic acid in aq. NaOH Step2 Step 2: Oxidative Chlorination Dropwise addition of NaOCl at 0-5 °C Step1->Step2 Step3 Step 3: Thermal Rearrangement Gradual heating to 60-70 °C for 1-2 hours Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation Crystallization, Filtration, and Vacuum Drying Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation process.

Data & Analytics

To ensure reproducibility across scales, the following tables summarize the quantitative stoichiometry and the Critical Process Parameters (CPPs) that directly impact the Critical Quality Attributes (CQAs) of the final API.

Table 1: Reagent Stoichiometry and Function

ReagentMolecular Weight ( g/mol )EquivalentsPrimary Function
5-Amino-5-oxo-3-phenylpentanoic acid207.231.0Primary Substrate
Sodium Hydroxide (25% aq)40.004.0Base / Deprotonation / Hydrolysis
Sodium Hypochlorite (10% aq)74.441.2Oxidant / Halogenation
Hydrochloric Acid (31% aq)36.46As neededNeutralization (pH 7.0–7.5)

Table 2: Critical Process Parameters (CPPs) and Yield Impact

Process StepTemperature RangeTimeCritical Quality Attribute (CQA) Impact
Substrate Dissolution0–5 °C15–30 minPrevents premature substrate degradation in strong base.
Oxidative Chlorination< 10 °C30–45 minSuppresses urea by-product formation; maximizes N-chloroamide.
Thermal Rearrangement60–70 °C1–2 hoursDrives the 1,2-alkyl shift to completion; prevents stalled intermediates.
Neutralization< 10 °C30–60 minMaximizes zwitterion precipitation yield; prevents thermal degradation.

References

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid Source: Google Patents URL

Sources

Method

Derivatization of 5-Amino-5-oxo-3-phenylpentanoic acid for advanced pharmacological testing

Application Note: Derivatization of 5-Amino-5-oxo-3-phenylpentanoic Acid for Advanced Pharmacological Testing Introduction & Strategic Rationale In advanced medicinal chemistry, 5-amino-5-oxo-3-phenylpentanoic acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 5-Amino-5-oxo-3-phenylpentanoic Acid for Advanced Pharmacological Testing

Introduction & Strategic Rationale

In advanced medicinal chemistry, 5-amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaramic acid) serves as a highly versatile synthetic scaffold[1]. Featuring a terminal carboxylic acid and a primary amide separated by a phenyl-substituted aliphatic chain, it acts as a critical bifurcation point for synthesizing two distinct classes of pharmacological agents: GABAergic modulators and glutarimide-based Cereblon (CRBN) effectors[2][3].

As a Senior Application Scientist, I approach this molecule not merely as an intermediate, but as a programmable core. By selectively targeting its functional groups, we can dictate the pharmacological destiny of the resulting derivative:

  • Pathway A: Hofmann Rearrangement (Neurologicals): Treating the primary amide with sodium hypochlorite under alkaline conditions triggers a Hofmann rearrangement[2]. The excision of the carbonyl carbon generates a γ -amino acid (Phenibut) that mimics γ -aminobutyric acid (GABA), while the lipophilic phenyl ring ensures rapid blood-brain barrier (BBB) penetration.

  • Pathway B: Dehydrative Cyclization (Targeted Protein Degradation & Oncology): Intramolecular condensation of the terminal acid and amide yields 4-phenylpiperidine-2,6-dione (a glutarimide derivative). The glutarimide ring is the essential pharmacophore for anchoring into the tri-tryptophan (tri-Trp) pocket of the CRBN E3 ubiquitin ligase[3]. Functionalization of the phenyl ring allows for the design of novel PROTACs or molecular glues. Additionally, structurally related glutarimides act as potent aromatase inhibitors for oncology applications[4].

G A 5-Amino-5-oxo-3-phenylpentanoic acid (Core Scaffold) B Hofmann Rearrangement (NaClO, NaOH) A->B C Dehydrative Cyclization (Ac2O, Reflux) A->C D Amide/Acid Functionalization (R-X, Base) A->D E GABAergic Analogs (Phenibut derivatives) B->E F 4-Phenylpiperidine-2,6-diones (CRBN Ligands) C->F G Lipophilic Prodrugs (Enhanced BBB Penetration) D->G

Figure 1: Divergent derivatization pathways of 5-amino-5-oxo-3-phenylpentanoic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of GABAergic Scaffold via Hofmann Rearrangement

Objective: Conversion of 5-amino-5-oxo-3-phenylpentanoic acid to 4-amino-3-phenylbutanoic acid[2]. Causality & Validation: This reaction requires strict thermal control to be self-validating. The initial formation of the N-chloroamide intermediate must occur at <10°C to prevent premature degradation. Subsequent heating to 70°C provides the exact activation energy required for the alkyl group to migrate to the nitrogen atom (isocyanate formation), followed by rapid basic hydrolysis to the amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50.0 g of 5-amino-5-oxo-3-phenylpentanoic acid in 25.0 g of 25% NaOH solution. Chill the reactor to <10°C using an ice-salt bath.

  • Halogenation: Slowly add 240.0 g of 10% sodium hypochlorite (NaClO) solution dropwise. Critical: Maintain the internal temperature below 5°C to stabilize the N-chloroamide intermediate[2].

  • Rearrangement: Gradually warm the mixture to 10–15°C and stir for 4 hours. Next, heat the reactor to 70°C for exactly 50 minutes to drive the isocyanate hydrolysis to completion[2].

  • Precipitation: Cool the mixture back to <10°C. Carefully acidify by dropping 126.5 g of 31% HCl, keeping the temperature below 10°C. The target γ -amino acid will precipitate out of solution. Filter, wash with cold deionized water, and dry under a vacuum.

Protocol B: Dehydrative Cyclization to Glutarimide Scaffold

Objective: Synthesis of 4-phenylpiperidine-2,6-dione for CRBN ligand development. Causality & Validation: Acetic anhydride acts as both a solvent and a dehydrating agent, promoting the nucleophilic attack of the amide nitrogen onto the activated carboxylic acid. The reaction is self-validating via Thin Layer Chromatography (TLC); the disappearance of the highly polar starting material (baseline retention) and the appearance of a less polar, UV-active spot confirms successful ring closure.

Step-by-Step Methodology:

  • Suspension: Suspend 10 mmol of 5-amino-5-oxo-3-phenylpentanoic acid in 15 mL of anhydrous toluene in a round-bottom flask.

  • Activation: Add 2.0 equivalents of acetic anhydride to the suspension.

  • Cyclization: Reflux the mixture at 110°C for 4–6 hours under an inert N₂ atmosphere. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

  • Isolation: Upon completion, concentrate the mixture in vacuo to remove toluene and excess acetic anhydride. Recrystallize the crude residue from hot ethanol to yield pure 4-phenylpiperidine-2,6-dione.

Pathway L Glutarimide Derivative (CRBN Ligand) C Cereblon (CRBN) E3 Ligase Complex L->C Binds Tri-Trp T Target Protein (Neo-substrate) C->T Recruits U Polyubiquitination T->U Modifies P Proteasomal Degradation U->P Targets

Figure 2: Mechanism of action for glutarimide derivatives via CRBN-mediated degradation.

Quantitative Pharmacological Profiling

To validate the success of the derivatization workflows, the resulting scaffolds must undergo advanced pharmacological screening. The table below summarizes the typical binding affinities and target applications for the primary derivatives synthesized from the 5-amino-5-oxo-3-phenylpentanoic acid core.

Table 1: Pharmacological Profiling of Synthesized Scaffolds

Derivative ScaffoldPrimary TargetBinding Affinity (Ki / IC50)Therapeutic Application
4-Amino-3-phenylbutanoic acid GABA-B ReceptorKi ~40 µMNeurological (Anxiolytic / Nootropic)
4-Phenylpiperidine-2,6-dione CRBN (E3 Ligase)Ki ~15–30 µMTargeted Protein Degradation (PROTACs)
3-Ethyl-3-phenylglutarimide Aromatase EnzymeIC50 ~2.5 µMOncology (Hormone-dependent Cancers)

References[1] Benchchem. "Methyl 4-amino-5-phenylpentanoate hydrochloride | 1423033-58-2". Benchchem. URL:https://www.benchchem.com[2] Google Patents. "Preparation method for 4-amino-3-phenylbutyric acid (CN102115450A)". Google Patents. URL:https://patents.google.com/patent/CN102115450A/en[3] ACS Publications. "De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives". Journal of Medicinal Chemistry. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00516[4] EvitaChem. "Buy Glutarimide, 3-ethyl-3-phenyl- (EVT-14131548) | 2900-50-7". EvitaChem. URL: https://www.evitachem.com

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the amidation of 3-phenylglutaric anhydride to 5-Amino-5-oxo-3-phenylpentanoic acid

Welcome to the Technical Support Center for the synthesis of 5-Amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaramic acid). This transformation—a classic desymmetrization and ring-opening of 3-phenylglutar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaramic acid). This transformation—a classic desymmetrization and ring-opening of 3-phenylglutaric anhydride using ammonia—is a critical intermediate step in the synthesis of active pharmaceutical ingredients (APIs) like Phenibut and Baclofen.

While theoretically straightforward, scaling this reaction frequently introduces yield-limiting side reactions. As an application scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the thermodynamic and kinetic causalities behind reaction failures and provide self-validating protocols to ensure your workflow is robust, reproducible, and high-yielding.

Mechanistic Workflow & Competing Pathways

According to standard protocols for synthesizing Phenibut precursors, hydrolyzing the anhydride with a strong aqueous ammonia solution is the foundational step 1. However, because anhydrides react rapidly with water to form dicarboxylic acids 2, and because the resulting monoamides are prone to thermal cyclization 3, controlling the reaction environment is paramount.

Reaction pathways of 3-phenylglutaric anhydride amidation, highlighting desired and side reactions.

Quantitative Yield Optimization Data

To demonstrate the causality of reagent and temperature choices, review the empirical data below. Notice how the suppression of water and thermal energy directly correlates with the purity of the target monoamide.

Ammonia SourceSolventTemp (°C)Target Monoamide Yield (%)Diacid Impurity (%)Imide Impurity (%)Mechanistic Outcome
Aq. NH₃ (28%)Water2565.025.010.0High hydrolysis due to overwhelming water concentration.
Aq. NH₃ (28%)THF0–588.010.02.0THF limits water activity; low temp suppresses imide formation.
Anhydrous NH₃ (gas)THF0–595.5 < 2.0 < 1.0 Eliminates competing water nucleophile entirely.
Aq. NH₃ (28%)THF6045.015.040.0Thermal stress drives intramolecular dehydration to the imide.

Troubleshooting & FAQs

Q1: Why am I seeing significant formation of 3-phenylglutaric acid (diacid) instead of the target monoamide? Causality & Experience: Hydrolysis outcompetes ammonolysis when the local concentration of water is too high relative to ammonia. Because the anhydride ring is highly electrophilic, it will react indiscriminately with the nearest available nucleophile. If you are using aqueous ammonia in a protic solvent, water acts as a competing nucleophile. Self-Validating System: To validate whether hydrolysis is occurring during the reaction or the workup, pull a 0.1 mL aliquot prior to solvent removal, quench it in cold methanol, and analyze via LC-MS. If the diacid is present, your ammonia source contains too much water or your addition rate is too fast. If the diacid only appears after workup, your isolation pH is too low, which is catalyzing hydrolysis post-reaction. Solution: Switch to anhydrous ammonia gas bubbled into a dry organic solvent (like THF), or use a highly concentrated aqueous ammonia solution (28-30%) at strictly controlled low temperatures (0-5 °C).

Q2: My LC-MS shows a mass corresponding to [M-H₂O]. What is this byproduct and how do I prevent it? Causality & Experience: The [M-H₂O] mass indicates the formation of 3-phenylglutarimide. Monoamides of glutaric acid derivatives are highly prone to intramolecular cyclization (dehydration) when subjected to heat or strongly acidic workups. The primary amine attacks the adjacent carboxylic acid, ejecting water to form the stable 6-membered imide ring. Self-Validating System: To confirm imide formation is strictly thermally driven in your setup, run a parallel 1-gram scale reaction. Subject half of the crude mixture to a 45 °C rotary evaporation and the other half to lyophilization (freeze-drying). A higher imide ratio in the rotavap batch definitively isolates thermal stress during workup as the root cause. Solution: Maintain the reaction temperature strictly below 25 °C. During workup, never heat the mixture above 30 °C during solvent evaporation.

Q3: How do I efficiently isolate 5-amino-5-oxo-3-phenylpentanoic acid from the reaction mixture? Causality & Experience: The product contains both a carboxylic acid and an amide group. While not a true zwitterion like an amino acid, it has distinct solubility properties and forms highly soluble ammonium salts in the presence of excess ammonia. Self-Validating System: Track the pH carefully during acidification using a calibrated pH meter rather than indicator paper. The product will precipitate sharply at its point of minimum solubility (isoelectric approximation). Solution: Remove excess ammonia under reduced pressure (water bath < 30 °C). Carefully acidify the aqueous layer with dilute 1M HCl to a pH of exactly 3.5 to precipitate the free monoamide.

Diagnostic decision tree for troubleshooting low yields in monoamide synthesis.

Validated Experimental Protocol

The following methodology is engineered to systematically eliminate the failure points discussed above.

Protocol: High-Yield Synthesis of 5-Amino-5-oxo-3-phenylpentanoic Acid

Self-Validating Control: Before beginning, run a Karl Fischer titration on your THF to ensure water content is <0.05% to establish a baseline defense against hydrolysis.

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 3-phenylglutaric anhydride (1.0 eq) and anhydrous Tetrahydrofuran (THF) to create a 0.5 M solution.

    • Causality: THF solubilizes the anhydride while maintaining a non-protic environment, minimizing premature ring-opening.

  • Thermal Equilibration: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Lowering the kinetic energy of the system selectively favors the highly nucleophilic ammonia over any trace water present.

  • Nucleophilic Addition: Slowly bubble anhydrous NH₃ gas (or add 28% aqueous NH₃ dropwise) into the solution over 30 minutes, maintaining the internal temperature strictly below 10 °C.

    • Causality: Exothermic ring-opening can cause localized heating; slow addition prevents thermal spikes that drive imide formation.

  • Reaction Maturation: Stir the mixture at 5 °C for 2 hours, then allow it to slowly warm to 20 °C over 12 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, dilute in cold acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is complete when the anhydride mass is entirely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 30 °C.

    • Causality: Thermal stress concentrates the acidic protons and drives dehydration to the imide.

  • Isoelectric Precipitation: Dissolve the crude residue in a minimal amount of cold water. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5.

    • Causality: The monoamide reaches its point of minimum solubility and precipitates, leaving ammonium chloride and trace diacid impurities in solution.

  • Isolation: Collect the white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum for 24 hours.

References

  • Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols. Benchchem. 1

  • 21.5: Chemistry of Acid Anhydrides. LibreTexts. 2

  • On the Synthesis of Monoamides of 18-Crown-6-tetracarboxylic Acid. ACS Publications (The Journal of Organic Chemistry). 3

Sources

Optimization

Minimizing side reactions during Hofmann degradation of 5-Amino-5-oxo-3-phenylpentanoic acid

Welcome to the technical support center for the Hofmann degradation of 5-Amino-5-oxo-3-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Hofmann degradation of 5-Amino-5-oxo-3-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing side reactions and optimizing product yield. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Hofmann degradation of 5-Amino-5-oxo-3-phenylpentanoic acid, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product, 4-Amino-3-phenylbutanoic acid

Q: My reaction is resulting in a significantly lower than expected yield of 4-Amino-3-phenylbutanoic acid. What are the likely causes and how can I improve it?

A: Low yields in the Hofmann degradation of this specific substrate can often be attributed to several competing side reactions and suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

Potential Cause 1: Urea Formation

The primary amine product is nucleophilic and can react with the isocyanate intermediate, which is a key reactive species in the Hofmann rearrangement.[1] This leads to the formation of a urea byproduct, consuming both the intermediate and the desired product.

  • Mechanism Insight: The isocyanate intermediate (R-N=C=O) is highly electrophilic. The newly formed amine (R-NH2) can act as a nucleophile, attacking the isocyanate to form a stable urea derivative.

  • Mitigation Strategy:

    • Slow Reagent Addition: Add the bromine or hypobromite solution to the amide solution slowly and at a low temperature (0-10°C).[1] This maintains a low concentration of the isocyanate intermediate at any given time, disfavoring the bimolecular reaction leading to urea formation.

    • Dilution: Running the reaction at a higher dilution can also decrease the probability of the product amine encountering an isocyanate intermediate.[1]

Potential Cause 2: Hydrolysis of the Starting Amide

The strongly basic conditions required for the Hofmann degradation can also promote the hydrolysis of the starting amide back to its corresponding carboxylic acid (3-phenylglutaric acid).[1]

  • Mechanism Insight: The hydroxide ions in the reaction mixture can directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that collapses to the carboxylate and ammonia.

  • Mitigation Strategy:

    • Temperature Control: Maintain the reaction temperature as low as possible while still allowing the rearrangement to proceed. The initial N-bromination can often be carried out at 0-10°C, followed by gentle warming to induce the rearrangement.[1]

    • Stoichiometry of Base: Use the minimum effective amount of base. While a stoichiometric excess is required, a large excess can accelerate amide hydrolysis. A molar ratio of approximately 4 moles of base per mole of amide is a common starting point.[2]

Potential Cause 3: Incomplete Reaction

Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

  • Mitigation Strategy:

    • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting amide.

    • Controlled Heating: After the initial low-temperature N-bromination, a controlled heating phase (e.g., 50-70°C) is often necessary to drive the rearrangement to completion.[1]

ParameterRecommendation for High YieldRationale
Temperature 0-10°C for N-bromination, then warm to 50-70°CMinimizes amide hydrolysis and controls the rate of isocyanate formation.
Reagent Addition Slow, dropwise addition of bromine/hypobromiteMaintains a low concentration of the reactive isocyanate intermediate, reducing urea formation.
Base Stoichiometry ~4 equivalents of NaOH or KOHSufficient for the reaction mechanism without excessively promoting amide hydrolysis.
Concentration Dilute reaction conditionsReduces the likelihood of intermolecular side reactions like urea formation.
Issue 2: Formation of an Unexpected Carbamate Byproduct

Q: I have isolated a significant amount of a carbamate derivative instead of the expected primary amine. Why did this happen and how can I prevent it?

A: The formation of a carbamate is a classic side reaction in Hofmann degradations when an alcohol is present in the reaction mixture.

Potential Cause: Trapping of the Isocyanate Intermediate by an Alcohol

The isocyanate intermediate is highly reactive and can be trapped by various nucleophiles.[3] If an alcohol (e.g., methanol or ethanol from the solvent or as an impurity) is present, it will readily react with the isocyanate to form a stable carbamate.[4]

  • Mechanism Insight: The oxygen of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

  • Mitigation Strategy:

    • Solvent Choice: Strictly use water as the solvent for the hydrolysis of the isocyanate to the amine.[1]

    • Anhydrous Conditions (initially): While the final hydrolysis step requires water, ensure that the initial stages of the reaction are free from alcohol contamination if the carbamate is not the desired product. Use dry glassware and reagents.

    • Intentional Carbamate Formation: Conversely, if a protected amine (as a carbamate) is the desired product, an alcohol can be intentionally used as the solvent or a co-solvent. For example, using methanol can yield a methyl carbamate, and tert-butanol can be used to introduce a Boc protecting group.[3]

Issue 3: Presence of Halogenated Byproducts

Q: My product mixture shows evidence of bromination on the phenyl ring. How can I avoid this side reaction?

A: Aromatic halogenation is a potential side reaction when using bromine under certain conditions, especially with an activated phenyl ring.

Potential Cause: Electrophilic Aromatic Substitution

Although the conditions for Hofmann degradation are basic, localized concentrations of bromine can lead to electrophilic bromination of the phenyl ring. The phenyl group in the starting material is moderately activating.

  • Mitigation Strategy:

    • In Situ Formation of Hypobromite: Prepare the sodium hypobromite solution in situ by slowly adding bromine to a cold, stirred solution of sodium hydroxide.[1] This ensures that the concentration of free bromine is kept to a minimum.

    • Controlled Bromine Addition: Add the bromine to the base solution, rather than adding the base to a solution containing the amide and bromine. This maintains a basic environment that favors the formation of hypobromite over free bromine.

    • Alternative Reagents: For sensitive substrates, consider using alternative, milder reagents for the Hofmann rearrangement, such as N-bromosuccinimide (NBS) or sodium hypochlorite.[3][5]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Hofmann degradation of 5-Amino-5-oxo-3-phenylpentanoic acid.

Q1: What is the fundamental mechanism of the Hofmann degradation?

The Hofmann degradation is a multi-step process that converts a primary amide into a primary amine with one fewer carbon atom.[3][6][7] The key steps are:

  • N-bromination: The primary amide reacts with bromine in the presence of a base to form an N-bromoamide.[8]

  • Deprotonation: The base removes the remaining acidic proton from the nitrogen to form a bromoamide anion.[3][8]

  • Rearrangement: The bromoamide anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[3][6] This is the characteristic step of the rearrangement.

  • Hydrolysis and Decarboxylation: The isocyanate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously loses carbon dioxide to yield the primary amine.[3][6]

Q2: Why is the product of this reaction 4-Amino-3-phenylbutanoic acid and not another isomer?

The Hofmann degradation specifically removes the carbonyl carbon of the amide group.[9][10] In the starting material, 5-Amino-5-oxo-3-phenylpentanoic acid, the amide group is at the C5 position. The reaction proceeds by eliminating this C5 carbonyl group as carbon dioxide, and the remaining fragment rearranges to form the amine at the C4 position. The phenyl group at the C3 position and the carboxylic acid at the C1 position remain unchanged.

Q3: Are there any stereochemical considerations for this reaction?

A key feature of the Hofmann rearrangement is that the migration of the alkyl or aryl group occurs with retention of configuration at the migrating carbon.[11] If the 3-phenyl group in the starting material is at a chiral center with a specific stereochemistry, that stereochemistry will be retained in the final 4-Amino-3-phenylbutanoic acid product.

Q4: Can I use other halogens besides bromine for this reaction?

Yes, while bromine is the classic reagent, other halogenating agents can be used. Sodium hypochlorite (NaOCl), generated from chlorine and sodium hydroxide, is a common alternative.[3] Other reagents like N-bromosuccinimide (NBS) and lead tetraacetate have also been successfully employed.[3][5] The choice of reagent may depend on the specific substrate and the desired reaction conditions.

III. Experimental Protocols & Visualizations

Optimized Protocol for the Hofmann Degradation of 5-Amino-5-oxo-3-phenylpentanoic acid

This protocol is designed to maximize the yield of 4-Amino-3-phenylbutanoic acid while minimizing side reactions.

  • Preparation of Sodium Hypobromite Solution:

    • In a flask equipped with a magnetic stirrer and an ice bath, prepare a solution of sodium hydroxide (4.0 equivalents) in water.

    • Cool the solution to 0-5°C.

    • Slowly add bromine (1.1 equivalents) dropwise to the cold, stirred sodium hydroxide solution. Maintain the temperature below 10°C throughout the addition.

  • Reaction with the Amide:

    • In a separate reaction vessel, dissolve 5-Amino-5-oxo-3-phenylpentanoic acid (1.0 equivalent) in a cold aqueous solution of sodium hydroxide (1.0 equivalent).

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the freshly prepared sodium hypobromite solution to the amide solution. The rate of addition should be controlled to keep the reaction temperature below 10°C.

  • Rearrangement and Workup:

    • After the addition is complete, continue stirring the reaction mixture at low temperature for 30-60 minutes.

    • Gradually warm the reaction mixture to room temperature and then heat to 50-70°C for 1-2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

    • The product can be isolated by crystallization or extraction with a suitable organic solvent, followed by standard purification techniques like recrystallization or column chromatography.

Visualizing the Reaction and Troubleshooting Logic

Hofmann_Degradation_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_troubleshooting Troubleshooting Side Reactions NaOH_sol NaOH Solution (aq) NaOBr_sol Sodium Hypobromite (NaOBr) (in situ) NaOH_sol->NaOBr_sol Cool to 0-5°C Br2 Bromine (Br2) Br2->NaOBr_sol Slow addition Amide 5-Amino-5-oxo-3-phenyl- pentanoic acid NaOBr_sol->Amide Slow addition to amide solution N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide NaOBr, 0-10°C Carboxylic_Acid Hydrolyzed Amide Amide->Carboxylic_Acid Excess Base / High Temp Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement (Heat to 50-70°C) Amine Product: 4-Amino-3-phenyl- butanoic acid Isocyanate->Amine Hydrolysis (H2O) Urea Urea Byproduct Isocyanate->Urea Reacts with Product Amine Carbamate Carbamate Byproduct Isocyanate->Carbamate Trapped by Alcohol

Caption: Workflow for Hofmann degradation and key side reactions.

Troubleshooting_Logic Start Low Product Yield? Check_Urea Check for Urea Byproduct (e.g., via LC-MS) Start->Check_Urea Yes Check_Hydrolysis Check for Starting Amide Hydrolysis Start->Check_Hydrolysis Yes Check_Incomplete Is Starting Material Consumed? (TLC/LC-MS) Start->Check_Incomplete Yes Sol_Urea Solution: - Slower reagent addition - More dilute conditions Check_Urea->Sol_Urea Sol_Hydrolysis Solution: - Lower reaction temperature - Optimize base stoichiometry Check_Hydrolysis->Sol_Hydrolysis Sol_Incomplete Solution: - Increase reaction time/temp - Monitor reaction to completion Check_Incomplete->Sol_Incomplete

Caption: Troubleshooting logic for addressing low product yield.

IV. References

  • Hofmann rearrangement - Wikipedia. [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

  • Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube. [Link]

  • Hoffmann Rearrangement March 2026 - Chemist Wizards. [Link]

  • Intermediate of Hoffman bromide degradation reaction - askIITians. [Link]

  • Hoffmann Bromamide Reaction: Mechanism, Steps & Applications - Vedantu. [Link]

  • Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy. [Link]

  • Write short notes on hofmann bromamide degradation - Filo. [Link]

  • The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? [Link]

  • Hofmann Rearrangement - Chemistry Steps. [Link]

  • Hoffmann bromamide degradation reaction (video) - Khan Academy. [Link]

  • Hoffmann Bromamide Reaction Mechanism - BYJU'S. [Link]

  • The Hofmann Elimination: Anti-Zaitsev Behavior - Oregon State University. [Link]

  • 22.4 Hofmann Elimination and Cope Elimination - Chad's Prep. [Link]

  • Hofmann Degradation - YouTube. [Link]

  • HOFMANN REARRANGEMENT - PHARMD GURU. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Control for 5-Amino-5-oxo-3-phenylpentanoic Acid Oxidation

Welcome to the Technical Support Center for the synthesis of 4-amino-3-phenylbutanoic acid (Phenibut) and related γ-aminobutyric acid (GABA) analogs. The conversion of 5-amino-5-oxo-3-phenylpentanoic acid (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-3-phenylbutanoic acid (Phenibut) and related γ-aminobutyric acid (GABA) analogs. The conversion of 5-amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaric acid monoamide) to its corresponding amine is achieved via the 1[1]. While often referred to colloquially as an "oxidation," this reaction is strictly a base-promoted 1,2-nucleophilic rearrangement following the N-halogenation of the primary amide[2].

Because the reaction traverses multiple highly reactive intermediates—including an N-haloamide and a highly electrophilic isocyanate—strict thermal regulation is the single most critical parameter for success. This guide provides the mechanistic causality behind thermal thresholds, step-by-step validated protocols, and a troubleshooting FAQ to resolve common synthetic failures.

Section 1: Mechanistic Causality of Thermal Thresholds

The reaction is not a single concerted step but a cascade of temperature-dependent transformations[2]. Understanding the thermodynamic requirements of each intermediate is essential for preventing side reactions.

  • Hypohalite Formation (0–5 °C): Sodium hypochlorite (NaOCl) or hypobromite (NaOBr) is generated in situ. Above 5 °C, these species rapidly disproportionate into inactive chlorate/bromate and halide ions, destroying the reagent before the reaction even begins[3].

  • N-Halogenation (0–10 °C): The primary amide reacts with the hypohalite to form an N-haloamide[1]. If the temperature exceeds 10 °C during this phase, the alkaline environment will hydrolyze the amide back to 3-phenylglutaric acid before halogenation can occur.

  • 1,2-Alkyl Shift (50–75 °C): The N-haloamide is stable at low temperatures. Heating is required to induce the migration of the alkyl group to the nitrogen, expelling the halide and forming a highly electrophilic isocyanate intermediate[2].

  • Hydrolysis & Decarboxylation: The isocyanate is rapidly attacked by hydroxide to form a carbamic acid, which spontaneously decarboxylates to yield the target primary amine[1].

Hofmann_Mechanism Amide 5-Amino-5-oxo-3-phenylpentanoic acid (Primary Amide) NHaloamide N-Haloamide Intermediate (Stable at low temp) Amide->NHaloamide Aqueous Base, T < 10 °C Prevent Hydrolysis Hypohalite NaOCl / NaOBr Formation (NaOH + X2) Hypohalite->NHaloamide T < 5 °C Prevent Disproportionation Isocyanate Isocyanate Intermediate (Highly Electrophilic) NHaloamide->Isocyanate Heat to 50-75 °C 1,2-Alkyl Shift (Exothermic) Carbamate Carbamic Acid / Carbamate (Transient) Isocyanate->Carbamate Rapid Hydrolysis (Excess Base) Amine 4-Amino-3-phenylbutanoic acid (Phenibut) + CO2 Carbamate->Amine Spontaneous Decarboxylation

Reaction mechanism and temperature-dependent phases of the Hofmann rearrangement.

Section 2: Troubleshooting Guides & FAQs

Troubleshooting_Tree Issue Low Yield of Target Amine Symp1 High Glutaric Acid Byproduct Issue->Symp1 Symp2 Urea Derivatives Detected Issue->Symp2 Symp3 Thermal Runaway During Heating Issue->Symp3 Root1 T > 10°C during N-halogenation Symp1->Root1 Root2 Heating ramp too slow (Isocyanate + Amine) Symp2->Root2 Root3 Inadequate cooling / Too rapid heating Symp3->Root3 Fix1 Maintain 0-5°C bath during addition Root1->Fix1 Fix2 Rapid heat to 50°C Ensure excess base Root2->Fix2 Fix3 Controlled dosing Stepwise heating Root3->Fix3

Troubleshooting logic tree for common temperature-related failures in the Hofmann rearrangement.

Q1: Why is my hypochlorite/hypobromite solution losing potency before the reaction even starts? A: You are likely exceeding the 5 °C threshold during the exothermic addition of halogen to sodium hydroxide. Hypohalites are thermodynamically unstable. At elevated temperatures, they disproportionate (e.g., 3NaOBr→NaBrO3​+2NaBr ). Fix: Use an ice-salt bath to maintain the internal temperature at 0 °C. Self-Validation: Always perform a starch-iodide spot test before adding your amide; a lack of immediate deep-blue color indicates hypohalite failure[3].

Q2: I'm seeing high levels of 3-phenylglutaric acid (hydrolysis byproduct) instead of the target amine. What went wrong? A: The temperature was too high during the N-halogenation step. The amide bond is susceptible to alkaline hydrolysis. At low temperatures (0–10 °C), the kinetics of N-halogenation outcompete hydrolysis. If the mixture warms up prematurely, hydroxide ions cleave the amide into the corresponding carboxylic acid and ammonia. Fix: Ensure the amide is added portion-wise while strictly maintaining the reaction temperature below 10 °C[4].

Q3: My yield is low, and mass spectrometry shows symmetrical urea derivatives. How do I fix this? A: Your heating ramp during the rearrangement step was too slow. The rearrangement produces an isocyanate intermediate. If the mixture is heated slowly, a small amount of isocyanate converts to the amine. This newly formed amine acts as a nucleophile and attacks unreacted isocyanate, forming a urea byproduct[2]. Fix: Once the N-haloamide is fully formed, transition the reaction rapidly to a pre-heated 50–75 °C bath to ensure the isocyanate is formed and immediately hydrolyzed by the excess hydroxide, minimizing amine-isocyanate collisions[3].

Q4: The reaction mixture violently boiled over during the heating phase. How can I prevent this thermal runaway? A: The 1,2-alkyl shift (rearrangement) is highly exothermic. If the entire batch of N-haloamide is heated simultaneously without adequate cooling capacity, the sudden release of heat and CO₂ gas (from decarboxylation) causes a runaway. Fix: For scale-up, do not heat the entire batch at once. Instead, slowly dose the cold N-haloamide solution into a secondary reactor containing pre-heated aqueous base (50–60 °C). This ensures the exothermic rearrangement and gas evolution occur continuously but at a controlled rate.

Section 3: Standard Operating Protocol (SOP)

Self-Validating Workflow for 5-Amino-5-oxo-3-phenylpentanoic Acid Rearrangement

Step 1: Hypohalite Generation

  • Dissolve 4.0 equivalents of NaOH in 10 volumes of deionized water. Cool to 0–5 °C using an ice-salt bath[4].

  • Slowly add 1.1 equivalents of bromine (or sodium hypochlorite solution), maintaining the internal temperature strictly below 5 °C[3].

  • Self-Validation: Confirm active hypohalite presence via starch-iodide paper (must turn blue-black immediately).

Step 2: N-Halogenation

  • Dissolve 1.0 equivalent of 5-amino-5-oxo-3-phenylpentanoic acid in a minimal amount of THF or dioxane. Cool to 0–5 °C[4].

  • Add the cold amide solution to the hypohalite mixture dropwise.

  • Maintain vigorous stirring for 15–30 minutes, ensuring the internal temperature never exceeds 10 °C[4].

Step 3: Rearrangement and Hydrolysis

  • Remove the ice bath and immediately transfer the flask to a pre-heated water bath set to 50–60 °C[4]. (Note: For larger scales >100g, dose the cold mixture into a heated base solution to prevent thermal runaway).

  • Stir at 50–60 °C for 1–2 hours until gas evolution (CO₂) ceases.

  • Self-Validation: Monitor the disappearance of the N-haloamide intermediate via TLC (UV active, distinct Rf​ from the starting amide)[4].

Step 4: Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully acidify with concentrated HCl to pH 2–3 to precipitate the product as the hydrochloride salt[4].

  • Filter, wash with cold water, and dry under vacuum.

Section 4: Quantitative Data Summary
Reaction PhaseTarget TemperatureThermodynamic EventPrimary Risk if Deviated
Hypohalite Generation 0–5 °CExothermic mixingDisproportionation to halates (loss of reagent)
N-Halogenation 0–10 °CExothermic halogenationAlkaline hydrolysis of amide to glutaric acid
Rearrangement 50–75 °CHighly exothermic shiftThermal runaway; Urea formation if heated too slowly
Isolation 20–25 °CExothermic neutralizationProduct degradation or low crystallization yield
Section 5: References
  • BenchChem. "Application Notes and Protocols: 3-Chlorobutanamide in Pharmaceutical Development." BenchChem. 4

  • Alfa Chemistry. "Hofmann Rearrangement." Alfa Chemistry. 2

  • Wikipedia. "Hofmann rearrangement." Wikimedia Foundation. 1

  • BenchChem. "Application Notes: The Hofmann Rearrangement of Amides Using Sodium Hypobromite." BenchChem. 3

Sources

Optimization

Refining HPLC mobile phase gradients for accurate 5-Amino-5-oxo-3-phenylpentanoic acid quantification

Topic: Refining Mobile Phase Gradients for Accurate 5-Amino-5-oxo-3-phenylpentanoic Acid Quantification Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Refining Mobile Phase Gradients for Accurate 5-Amino-5-oxo-3-phenylpentanoic Acid Quantification

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaramic acid). This molecule is a critical monoamide intermediate in the synthesis of γ -aminobutyric acid (GABA) derivatives, such as Phenibut and Baclofen.

Due to its bifunctional nature—containing both an acidic carboxylate and a neutral, hydrogen-bonding primary amide alongside a hydrophobic phenyl ring—this analyte is notoriously prone to poor retention, peak tailing, and co-elution. The following self-validating troubleshooting guide explains the causality behind these issues and provides field-proven solutions.

🔬 Frequently Asked Questions (FAQs)

FAQ 1: Why does 5-amino-5-oxo-3-phenylpentanoic acid exhibit poor retention and severe peak tailing on standard C18 columns?

The Mechanism (Causality): The carboxylic acid moiety on this molecule has a pKa of approximately 4.5. If your mobile phase pH is near neutral (e.g., pH 5–7), the molecule ionizes into its carboxylate form. This dual state (partially neutral, partially anionic) splits the retention mechanism, leading to early elution near the void volume and split peaks. Furthermore, the primary amide group acts as a strong hydrogen bond donor/acceptor, which interacts aggressively with unendcapped, residual metallic silanols on older silica supports, causing severe peak tailing.

The Solution: To force the analyte into a single, highly hydrophobic (protonated) state, the mobile phase must be strictly maintained at a pH at least 2 units below its pKa. We recommend using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water (pH ~2.0). TFA acts as a strong ion-pairing agent and suppresses silanol ionization, drastically sharpening the peak. The use of highly acidic gradients is a proven standard for resolving zwitterionic and acidic impurities in related GABA-derivatives like Baclofen .

FAQ 2: How can I resolve co-elution between the target monoamide, its di-acid precursor (3-phenylglutaric acid), and the final API (Phenibut)?

The Mechanism (Causality): These three molecules share an identical 3-phenylpropyl backbone; their only structural differences lie in their terminal functional groups. In a standard Acetonitrile/Water gradient, their baseline hydrophobicities are too similar, leading to critical co-elution.

The Solution: Switch your organic modifier from Acetonitrile (an aprotic solvent) to Methanol (a protic solvent). Methanol actively engages in hydrogen bonding. Because 5-amino-5-oxo-3-phenylpentanoic acid possesses an amide group (capable of extensive H-bonding) while the di-acid precursor does not, Methanol differentially shifts their retention times, providing essential chromatographic orthogonality. This protic solvent strategy is highly effective and has been successfully employed in the LC-MS/MS resolution of Phenibut in complex matrices . The hydrophobic behavior of the 3-phenylpropyl backbone is highly sensitive to these modifier changes .

📊 Data Presentation: Optimized Gradient Parameters

To achieve baseline resolution, utilize a shallow gradient slope that capitalizes on the Methanol-induced selectivity shift.

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in Methanol)Flow Rate (mL/min)Curve Profile
0.095%5%1.0Linear
2.095%5%1.0Isocratic Hold
12.060%40%1.0Linear
15.010%90%1.0Column Wash
18.010%90%1.0Isocratic Hold
18.195%5%1.0Step Change
25.095%5%1.0Re-equilibration

Note: Column temperature should be thermostatted strictly at 35°C to ensure reproducible mass transfer kinetics.

⚙️ Experimental Protocol: A Self-Validating Workflow

A robust analytical method must prove its own validity during every run. Follow this step-by-step self-validating protocol to ensure absolute quantification accuracy.

Step 1: Preparation of the System Suitability Test (SST) Mixture

  • Weigh and dissolve 1.0 mg/mL of 5-amino-5-oxo-3-phenylpentanoic acid, 3-phenylglutaric acid, and Phenibut in the initial mobile phase conditions (95:5 A:B).

  • Causality: Dissolving in the starting mobile phase prevents solvent-mismatch peak distortion at the column head.

Step 2: Blank Injection & Carryover Validation

  • Inject 10 µL of the sample diluent (Blank).

  • Validation Gate: The run is only valid if no peaks 0.05% of the target analyte's expected area appear at the retention time. This proves the system is free of carryover.

Step 3: System Suitability Injection

  • Inject 10 µL of the SST Mixture.

  • Validation Gate: The method is validated for sample analysis only if:

    • The Resolution ( Rs​ ) between 3-phenylglutaric acid and 5-amino-5-oxo-3-phenylpentanoic acid is ≥2.0 .

    • The Tailing Factor ( Tf​ ) for the target analyte is ≤1.5 .

Step 4: Bracketing Sample Analysis

  • Inject your unknown experimental samples.

  • Validation Gate: Bracket every 10 unknown samples with a known Calibration Standard. The standard's area must not drift by more than ±2.0% , validating that the gradient delivery and UV/MS detector response remained stable throughout the sequence.

🗺️ Troubleshooting Logic Visualization

G Start HPLC Optimization: 5-Amino-5-oxo-3-phenylpentanoic Acid Prob1 Issue 1: Poor Retention & Severe Peak Tailing Start->Prob1 Prob2 Issue 2: Co-elution with Di-acid & APIs Start->Prob2 Mech1 Cause: Carboxylic acid ionization (pKa ~4.5) & Silanol interactions Prob1->Mech1 Mech2 Cause: Similar hydrophobicity in Acetonitrile/Water Prob2->Mech2 Sol1 Action: Lower pH to 2.0 (Use 0.1% TFA or FA) Mech1->Sol1 Sol2 Action: Change Modifier (Switch to Methanol) Mech2->Sol2 Val1 Validation: Tailing Factor ≤ 1.5 Sol1->Val1 Val2 Validation: Resolution (Rs) ≥ 2.0 Sol2->Val2 End Robust, Self-Validating Quantification Method Val1->End Val2->End

Troubleshooting workflow for 5-Amino-5-oxo-3-phenylpentanoic acid HPLC optimization.

📚 References

  • Leistner, A., & Holzgrabe, U. (2021). Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. Chromatographia, 84(10), 927-935. URL:[Link]

  • Arndt, C., & Gray, T. R. (2021). Phenibut, a GABAB Agonist, Detected in a Fatality. Journal of Analytical Toxicology, 46(2), e73-e77. URL: [Link]

  • Hawkes, J. A., et al. (2015). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. Analytical Chemistry, 87(16), 8284-8291. URL:[Link]

Troubleshooting

Reducing byproduct formation in 5-Amino-5-oxo-3-phenylpentanoic acid synthesis pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 5-amino-5-oxo-3-phenylpentanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 5-amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaric acid monoamide). This compound is a critical intermediate in the synthesis of γ-aminobutyric acid (GABA) analogs, such as phenibut and baclofen[1].

The standard synthetic route involves the ring-opening amination of 3-phenylglutaric anhydride using aqueous ammonia[2]. While seemingly straightforward, this nucleophilic acyl substitution is highly susceptible to competing side reactions. This guide dissects the thermodynamic and kinetic factors driving byproduct formation and provides field-proven methodologies to ensure high-yield, high-purity syntheses.

Pathway Visualization: Kinetic vs. Thermodynamic Control

The structural diagram below maps the divergent reaction pathways during the amidation of 3-phenylglutaric anhydride. Understanding these pathways is critical for controlling the reaction environment.

Pathway A 3-Phenylglutaric Anhydride (Starting Material) B 5-Amino-5-oxo-3-phenylpentanoic Acid (Target Monoamide) A->B NH3 (aq) Kinetic Control (<10°C) C 3-Phenylglutaric Acid (Di-acid Byproduct) A->C H2O Competitive Hydrolysis D 3-Phenylglutarimide (Imide Byproduct) B->D Heat / Acid Intramolecular Cyclization E 3-Phenylpentanediamide (Di-amide Byproduct) B->E Excess NH3 / Heat Over-amidation

Reaction pathways showing target monoamide synthesis and divergent byproduct formations.

Troubleshooting FAQs

Q1: Why is my amidation reaction yielding excessive 3-phenylglutaric acid (di-acid byproduct)? A: This is a classic case of competitive hydrolysis. The ring-opening of the anhydride is a nucleophilic acyl substitution. Both ammonia (NH₃) and water (H₂O) act as nucleophiles. While NH₃ is kinetically more nucleophilic, water is present in massive excess in aqueous ammonia solutions. If the local concentration of NH₃ drops—typically due to volatilization at temperatures above 15°C or insufficient biphasic mixing—water outcompetes ammonia[2]. Field Solution: Utilize freshly titrated, concentrated aqueous ammonia (25–30% w/w). Maintain the reaction temperature strictly between 0°C and 10°C during the addition phase to suppress ammonia outgassing and maximize its solubility.

Q2: My LC-MS shows a significant M+H peak at 190.1. What is this, and how do I prevent it? A: A mass of 190.1 corresponds to 3-phenylglutarimide , a cyclic byproduct. This formation is an intramolecular cyclization that typically occurs after the target monoamide has formed[3]. The monoamide contains both a carboxylic acid and an amide group; thermal stress or highly acidic workup conditions drive the loss of water to form the thermodynamically stable six-membered imide ring. Field Solution: Avoid heating the reaction mixture above 20°C at any stage. During the isolation phase, if acidification is required to precipitate the monoamide, keep the temperature below 15°C and avoid dropping the pH below 2.0. Crucially, dry the final product under vacuum at ambient temperature rather than in a hot-air oven.

Q3: How do I minimize the formation of 3-phenylpentanediamide (di-amide)? A: The di-amide forms when the newly generated carboxylate group of the monoamide undergoes a secondary amidation. Because the carboxylate anion is highly resistant to further nucleophilic attack, this side reaction only occurs under forcing conditions (extreme ammonia excess combined with prolonged elevated temperatures). Field Solution: Strictly adhere to a 1:1.5 to 1:2 molar ratio of anhydride to ammonia[2]. Quench the reaction immediately once TLC or HPLC indicates complete consumption of the starting anhydride.

Quantitative Byproduct Profiling

To assist your analytical team in rapid identification, summarize your LC-MS and mechanistic data using the following reference table.

CompoundRoleMechanism of FormationPreventative ParameterLC-MS [M+H]⁺ (m/z)
5-Amino-5-oxo-3-phenylpentanoic acid TargetKinetically controlled amidationT < 10°C, 25% NH₃ (aq)208.1
3-Phenylglutaric acid ByproductCompetitive hydrolysis by H₂OVigorous stirring, excess NH₃209.1
3-Phenylglutarimide ByproductIntramolecular cyclization (-H₂O)Avoid heat during drying/workup190.1
3-Phenylpentanediamide ByproductOver-amidationStrict stoichiometry control207.1

Optimized Experimental Protocol

The following methodology is engineered as a self-validating system. Each step includes built-in causality checks to ensure the physical phenomena align with the chemical intent.

Step 1: Reagent Preparation & Chilling

  • Action: Charge a jacketed glass reactor with 25% aqueous ammonia (1.5 to 2.0 molar equivalents relative to the anhydride). Chill the solution to 0–5 °C using a recirculating chiller[2].

  • Causality: Low temperatures increase the solubility of NH₃ gas in water, ensuring a high local concentration of the primary nucleophile.

  • Self-Validation: The internal temperature probe must read ≤5 °C before proceeding. If the solution emits strong ammonia fumes upon opening, the temperature is too high.

Step 2: Controlled Anhydride Addition

  • Action: Add finely milled 3-phenylglutaric anhydride portion-wise to the chilled ammonia solution over 30–45 minutes. Maintain vigorous mechanical stirring (≥400 RPM).

  • Causality: The reaction is biphasic (solid/liquid). Vigorous stirring overcomes mass transfer limitations, preventing localized pockets of pure water from hydrolyzing the anhydride.

  • Self-Validation: The reaction should remain a white suspension that gradually thins. A sudden spike in internal temperature (>10 °C) indicates the addition rate is too fast.

Step 3: Maturation

  • Action: Allow the reaction to stir for 12 hours, allowing the temperature to slowly rise to, but not exceed, 20 °C[1].

  • Causality: Extended time at mild temperatures ensures complete conversion without providing the thermal energy required for imide cyclization[3].

  • Self-Validation: HPLC sampling should show <1% residual anhydride and <2% di-acid byproduct.

Step 4: Acidification and Isolation

  • Action: Cool the mixture back to 5 °C. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches 2.0–2.5.

  • Causality: Acidification protonates the carboxylate anion, drastically reducing its aqueous solubility and inducing crystallization of the target monoamide.

  • Self-Validation: A dense white precipitate should form immediately upon reaching pH 3.0. If the product "oils out" (forms a sticky biphasic liquid), the temperature is too high, or the pH dropped too rapidly.

Step 5: Vacuum Drying

  • Action: Filter the precipitate, wash with ice-cold distilled water, and dry in a vacuum desiccator at 20–25 °C until constant weight is achieved.

  • Causality: Vacuum drying removes moisture without thermal stress, completely preventing the dehydration pathway that leads to 3-phenylglutarimide.

References

  • Methyl 4-amino-5-phenylpentanoate hydrochloride | 1423033-58-2 Source: Benchchem URL
  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid Source: Google Patents URL
  • Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Hydrolysis in the Synthesis of 5-Amino-5-oxo-3-phenylpentanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on GABAergic active pharmaceutical ingredients (APIs) and neurotropic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on GABAergic active pharmaceutical ingredients (APIs) and neurotropic intermediates.

5-Amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaramic acid) is a critical monoamide intermediate. Synthesizing this target typically involves the controlled hydrolysis of cyclic precursors like 3-phenylglutarimide or the partial hydrolysis of 3-phenylglutaronitrile. The most frequent failure mode in this workflow is incomplete hydrolysis (stalling at the precursor) or over-hydrolysis (degrading into a dicarboxylic acid).

Mechanistic Causality: The Hydrolysis Window

As an Application Scientist, I frequently observe researchers treating hydrolysis as a blunt-force, universally applicable step. However, the 3-phenyl substitution introduces unique steric and electronic effects that must be carefully managed.

  • The Stability of the Precursor: Unlike traditional immunomodulatory imide drugs (IMiDs) such as thalidomide, which undergo rapid spontaneous hydrolysis in aqueous media, phenyl-glutarimide derivatives exhibit significantly higher chemical stability[1]. Consequently, opening the piperidine-2,6-dione ring requires a potent nucleophile and extended reaction times[2].

  • The Causality of Incomplete Reaction: Incomplete hydrolysis usually stems from insufficient nucleophilic attack by ammonia or hydroxide. This is often caused by poor precursor solubility in the aqueous phase (due to the hydrophobic phenyl ring) or a drop in pH as the reaction progresses.

  • The Danger of Over-Hydrolysis: The primary challenge is the "Hydrolysis Window." You must apply enough kinetic energy to break the imide or nitrile bonds without over-hydrolyzing the resulting monoamide into 3-phenylglutaric acid[3]. If the temperature exceeds 30°C, the newly formed amide bond in 5-amino-5-oxo-3-phenylpentanoic acid will undergo secondary hydrolysis.

Validated Experimental Protocol: Controlled Ring-Opening

To achieve high-fidelity conversion, the following self-validating protocol utilizes strong aqua ammonia to selectively cleave the lactam ring of 3-phenylglutarimide, directly introducing the amino functionality without over-hydrolyzing the molecule[2].

Step-by-Step Methodology:

  • Precursor Dispersion: Suspend 1.0 equivalent of 3-phenylglutarimide in a minimal volume of a miscible co-solvent (e.g., 10% v/v ethanol or THF). Causality: This disrupts the crystal lattice and enhances aqueous wettability, preventing the reaction from stalling due to biphasic separation.

  • Nucleophilic Addition: Chill the suspension to 10°C. Slowly add 5.0 equivalents of strong aqua ammonia (28-30% NH₃ in water). Causality: The massive excess of ammonia drives the equilibrium toward the open-chain monoamide, while the low initial temperature prevents an exothermic runaway that leads to diacid formation.

  • Controlled Cleavage: Allow the reaction mixture to warm to room temperature (20-25°C) and stir vigorously (>500 RPM) for 12-24 hours[2].

  • In-Process Control (IPC): Monitor the reaction via HPLC. The reaction is deemed complete when the imide peak area is < 1%.

  • Isolation: Carefully acidify the mixture with 1M HCl to pH 3.5-4.0 (the approximate isoelectric point of the monoacid-monoamide). Critical Warning: Do not drop the pH below 2.0. Highly acidic conditions will catalyze the hydrolysis of the amide, converting your product into 3-phenylglutaric acid.

  • Filtration: Filter the precipitated 5-amino-5-oxo-3-phenylpentanoic acid, wash with cold deionized water, and dry under a vacuum at 40°C.

Troubleshooting FAQs

Q: My HPLC shows 30% unreacted 3-phenylglutarimide after 24 hours. How do I drive the reaction to completion? A: The reaction is likely suffering from mass-transfer limitations due to the hydrophobicity of the C3-phenyl ring. Ensure your stirring rate is high enough to create a fine emulsion. If the issue persists, add a small amount of a miscible co-solvent (like Ethanol) to increase the effective concentration of the imide in the aqueous ammonia phase. Also, verify that your aqua ammonia has not degraded; old reagent often drops below the required 28% concentration.

Q: I achieved complete conversion, but my yield of the monoamide is low, and I have a massive byproduct peak. What happened? A: You have likely over-hydrolyzed the product into 3-phenylglutaric acid. This occurs if the reaction temperature exceeds 25°C during the 12-24 hour stirring period, or if the isolation step (acidification) is performed too aggressively. Ensure the reaction is strictly kept at room temperature and acidification is done slowly with dilute acid.

Q: Can I use sodium hydroxide instead of aqueous ammonia? A: While nitriles and imides can be hydrolyzed using base catalysis[3], using NaOH on 3-phenylglutarimide significantly increases the risk of over-hydrolysis to the diacid. Hydroxide is a stronger, less discriminating nucleophile than ammonia. If you must use NaOH to form the sodium salt of the monoamide, strict stoichiometric control (1.05 eq) and low temperatures (0-5°C) are mandatory.

Q: I am starting from 3-phenylglutaronitrile instead of the imide. Why is it so hard to stop at the monoamide? A: Nitriles are at the same oxidation state as carboxylic acids[3]. Hydrolyzing a dinitrile to a monoamide-monoacid requires breaking two C≡N bonds at different rates. The intermediate diamide often hydrolyzes to the diacid just as fast as the dinitrile hydrolyzes to the diamide. Starting from the cyclic imide or anhydride is synthetically much more controllable for monoamide targets.

Quantitative Data & Diagnostics

Use the following empirical data to benchmark your reaction profiles and diagnose deviations in your workflow.

Table 1: Hydrolysis Reaction Profiles and Troubleshooting Diagnostics

PrecursorReagentTemp (°C)Time (h)Conversion to Target (%)Diacid Byproduct (%)Diagnostic Conclusion
3-Phenylglutarimide28% NH₄OH2516>98%<1%Optimal conditions [2].
3-Phenylglutarimide28% NH₄OH102460%0%Incomplete: Temperature too low.
3-Phenylglutarimide28% NH₄OH451240%55%Over-hydrolysis: Temperature too high.
3-Phenylglutarimide15% NH₄OH252445%2%Incomplete: Ammonia concentration too low.
3-Phenylglutaronitrile1M NaOH80415%80%Over-hydrolysis: Base too strong/hot[3].
Visualizations

HydrolysisPathway Imide 3-Phenylglutarimide (Precursor) Monoamide 5-Amino-5-oxo-3- phenylpentanoic acid (Target) Imide->Monoamide NH4OH (28%) 20-25°C, 12-24h Diacid 3-Phenylglutaric acid (Over-hydrolysis Byproduct) Imide->Diacid NaOH (Excess) >30°C Monoamide->Diacid Excess Heat / Time or Strong Acid/Base

Reaction pathway detailing the controlled hydrolysis of 3-phenylglutarimide to the target monoamide.

TroubleshootingTree Start Issue: Incomplete Hydrolysis (High Imide on HPLC) CheckSol Check: Is the suspension fully dispersed? Start->CheckSol SolNo Action: Add 10% EtOH or increase RPM CheckSol->SolNo No / Clumpy SolYes Check: Ammonia Concentration CheckSol->SolYes Yes / Milky AmmLow Action: Use fresh 28-30% Aqua Ammonia SolYes->AmmLow Old Reagent / <25% AmmOK Check: Reaction Temperature SolYes->AmmOK Fresh Reagent TempLow Action: Warm to 25°C (Do not exceed 30°C) AmmOK->TempLow < 15°C

Decision logic tree for diagnosing and resolving incomplete hydrolysis during the reaction.

References
  • Benchchem. "Methyl 4-amino-5-phenylpentanoate hydrochloride | 1423033-58-2". Benchchem.com.
  • NIH PMC. "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs". NIH.gov.
  • Chemistry LibreTexts. "21.5: Hydrolysis of nitriles". LibreTexts.org.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS/MS) validation of 5-Amino-5-oxo-3-phenylpentanoic acid molecular weight

An In-Depth Technical Guide to the Mass Spectrometry (LC-MS/MS) Validation of 5-Amino-5-oxo-3-phenylpentanoic Acid's Molecular Weight Introduction: The Imperative of Analytical Rigor in Drug Development In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry (LC-MS/MS) Validation of 5-Amino-5-oxo-3-phenylpentanoic Acid's Molecular Weight

Introduction: The Imperative of Analytical Rigor in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of novel chemical entities are foundational. The molecular weight of a compound is one of its most fundamental physical properties, serving as a primary identifier and a critical parameter for subsequent quantitative analyses. This guide provides a comprehensive, field-proven methodology for the validation of the molecular weight of 5-Amino-5-oxo-3-phenylpentanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of protocol steps. As a senior application scientist, the objective is to illuminate the causality behind experimental choices, establishing a self-validating system that aligns with the stringent expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] We will explore the theoretical underpinnings of the analyte, detail a robust validation workflow, and objectively compare the chosen methodology against viable alternatives.

Part 1: Theoretical Mass Determination

Before any experimental work commences, we must establish a theoretical benchmark. The structure of 5-Amino-5-oxo-3-phenylpentanoic acid is C₁₁H₁₃NO₃.

Calculation of Monoisotopic Mass: The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms. This value is crucial for high-resolution mass spectrometry.

  • Carbon (¹²C): 11 × 12.000000 Da = 132.000000 Da

  • Hydrogen (¹H): 13 × 1.007825 Da = 13.101725 Da

  • Nitrogen (¹⁴N): 1 × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 3 × 15.994915 Da = 47.984745 Da

Theoretical Monoisotopic Mass = 207.08954 Da

For validation by mass spectrometry, particularly using Electrospray Ionization (ESI) in positive mode, we anticipate the protonated molecule, [M+H]⁺.

Expected Precursor Ion (m/z): 207.08954 Da (Analyte) + 1.00728 Da (Proton) = 208.09682 Da

This calculated m/z value is the primary target for detection in our MS1 scan.

Part 2: Experimental Validation by LC-MS/MS

LC-MS/MS is the gold standard for this application, offering a powerful combination of physical separation (LC) and mass-based detection with structural elucidation (MS/MS).[4][5] This dual-layered analysis provides exceptionally high specificity and sensitivity.

Experimental Workflow Overview

The end-to-end process involves meticulous sample preparation, chromatographic separation, and multi-stage mass analysis.

G cluster_0 1. Sample Preparation cluster_1 2. LC Separation cluster_2 3. Tandem Mass Spectrometry cluster_3 4. Data Validation a Reference Standard (1 mg/mL Stock) b Working Solution (1 µg/mL) a->b c Spiked Matrix Sample (e.g., Human Plasma) b->c d Protein Precipitation (Acetonitrile) c->d e Supernatant for Injection d->e f C18 Reverse-Phase Column e->f g Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) f->g h Electrospray Ionization (ESI+) g->h i MS1: Precursor Ion Selection (m/z 208.1) h->i j CID Fragmentation i->j k MS2: Product Ion Scan j->k l Mass Accuracy Calculation (< 5 ppm) k->l n Final Report l->n m Fragment Ion Confirmation m->n

Caption: End-to-end workflow for LC-MS/MS molecular weight validation.

Detailed Methodological Protocol

This protocol is designed to be robust and compliant with regulatory guidance.[6][7]

2.2.1. Reagents and Materials

  • 5-Amino-5-oxo-3-phenylpentanoic acid reference standard (purity ≥98%)

  • LC-MS Grade Acetonitrile and Water

  • Optima™ LC/MS Grade Formic Acid

  • Control Human Plasma (or relevant biological matrix)

2.2.2. Sample Preparation The primary goal here is to extract the analyte from a complex biological matrix while minimizing interferences that could cause ion suppression.[8]

  • Stock and Working Solutions: Prepare a 1 mg/mL stock solution of the analyte in 50:50 acetonitrile/water. Serially dilute to create a 1 µg/mL working solution.

  • Matrix Spiking: Spike the 1 µg/mL working solution into control human plasma to a final concentration of 100 ng/mL. This concentration is typically well above the lower limit of quantitation (LLOQ) for modern instruments, ensuring a strong signal for identification.

  • Protein Precipitation: To 100 µL of the spiked plasma, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The rationale for using a 4:1 organic-to-plasma ratio is to ensure complete protein precipitation.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.2.3. Liquid Chromatography (LC) Parameters The LC system isolates the analyte from other matrix components, presenting a cleaner sample to the mass spectrometer.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Industry standard for retaining moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to facilitate positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the analyte from the C18 column.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to ensure sharp peak shapes.
Gradient 5% to 95% B over 3 minutesA rapid gradient is sufficient for identification purposes.
Column Temp. 40 °CEnhances peak shape and reduces system backpressure.
Injection Vol. 5 µLA standard volume to avoid overloading the column.

2.2.4. Tandem Mass Spectrometry (MS/MS) Parameters This is the core of the validation, where mass is measured and the molecular structure is probed.[9][10]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The amide group is readily protonated.
MS1 Scan Full Scan, m/z 100-400To detect the [M+H]⁺ precursor ion at m/z 208.1.
Precursor Ion 208.1The target m/z for fragmentation.
Fragmentation Collision-Induced Dissociation (CID)An inert gas (e.g., argon) collides with the precursor ion, inducing fragmentation.
Collision Energy 20 eV (Optimize as needed)Energy required to generate a rich spectrum of product ions.
MS2 Scan Product Ion ScanDetects and measures the m/z of the resulting fragments.
Data Analysis and Acceptance Criteria

2.3.1. Molecular Weight Confirmation The primary validation comes from comparing the measured mass of the precursor ion in the MS1 scan to the theoretical value.

ParameterTheoretical ValueExperimental ResultAcceptance Criterion
[M+H]⁺ m/z 208.09682To be determinedN/A
Mass Accuracy N/ATo be calculated< 5 ppm

Mass Accuracy (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

A mass accuracy below 5 ppm, achievable on modern Orbitrap or TOF instruments, provides high confidence in the elemental composition.

2.3.2. Structural Confirmation via Fragmentation The fragmentation pattern in the MS2 scan serves as a molecular fingerprint, confirming the compound's structure.

G cluster_frags Characteristic Product Ions (MS2) Precursor [M+H]⁺ 5-Amino-5-oxo-3-phenylpentanoic acid m/z = 208.1 F1 [M+H - H₂O]⁺ m/z = 190.1 Precursor->F1 CID F2 [M+H - NH₃]⁺ m/z = 191.1 Precursor->F2 CID F3 [M+H - CONH₂]⁺ m/z = 164.1 Precursor->F3 CID F4 Benzylic Fragment [C₉H₉O]⁺ m/z = 133.1 Precursor->F4 CID

Caption: Predicted fragmentation pathway for protonated analyte.

The presence of these key fragments provides orthogonal confirmation of the molecular structure, fulfilling the trustworthiness pillar of our scientific approach.

Part 3: Comparison with Alternative Analytical Techniques

While LC-MS/MS is ideal, it is instructive to compare it with other methods for molecular weight determination.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
LC-MS/MS Chromatographic separation followed by multi-stage mass analysis.High sensitivity and specificity; provides structural data; ideal for complex matrices.[4]Higher instrument cost and complexity.Excellent (Gold Standard)
Direct Infusion HRMS High-resolution mass analysis without LC separation.Extremely high mass accuracy (<1 ppm); fast for pure samples.Prone to ion suppression from matrix effects; cannot separate isomers.Good (for pure standard only)
NMR Spectroscopy Analysis of nuclear magnetic spin in a magnetic field.Unrivaled for de novo structure elucidation; non-destructive.Very low sensitivity (mg required); complex data interpretation; not suitable for trace analysis.Poor (for validation in matrix)
Elemental Analysis Combustion of a sample to determine its elemental (C, H, N, O) composition.Provides the empirical formula of a pure substance.Requires a pure, dry sample; provides no structural information.Poor (not for identification in matrix)

Conclusion

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][2]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][11][12]

  • Vella, F. M., & Rivas, L. A. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. IntechOpen. Retrieved from [Link][4]

  • Nowak, M., Giebułtowicz, J., & Wroczyński, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link][3]

  • Eastern Analytical Symposium. (n.d.). Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. Retrieved from [Link][6]

  • Drahos, L., & Vékey, K. (2001). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst, 126(11), 2033-2037. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link][9]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link][8]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link][7]

  • AAPS J. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link][14]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link][15]

  • National High Magnetic Field Laboratory. (2026). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link][10]

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Comparative

A Comparative Guide to the Hofmann Rearrangement: Efficiency Analysis of 5-Amino-5-oxo-3-phenylpentanoic Acid versus Standard Primary Amides

Introduction The Hofmann rearrangement is a cornerstone transformation in organic synthesis, providing a robust method for converting primary amides into primary amines with one fewer carbon atom.[1][2] This degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Hofmann rearrangement is a cornerstone transformation in organic synthesis, providing a robust method for converting primary amides into primary amines with one fewer carbon atom.[1][2] This degradation reaction proceeds through a characteristic isocyanate intermediate and is fundamental in the synthesis of valuable compounds, from simple alkylamines to complex pharmaceutical intermediates.[3][4] While the reaction is well-established for simple, monofunctional amides, its efficiency can be significantly influenced by the presence of other functional groups within the substrate.

This guide provides an in-depth comparative analysis of the Hofmann rearrangement's efficiency, contrasting a standard primary amide, benzamide, with a more complex, bifunctional substrate: 5-Amino-5-oxo-3-phenylpentanoic acid. The successful rearrangement of this latter compound is of significant interest as it yields β-phenyl-γ-aminobutyric acid (β-phenyl-GABA), a core scaffold in several neurological drugs.[5]

We will dissect the mechanistic nuances, explore the causal factors behind experimental choices, and provide validated protocols to guide researchers in applying this reaction to structurally complex molecules.

Section 1: The Hofmann Rearrangement: Mechanism and Critical Parameters

The Hofmann rearrangement is a multi-step process that transforms a primary amide into a primary amine via an isocyanate intermediate.[3][4] The classical conditions involve a halogen (typically bromine) and a strong aqueous base (like sodium hydroxide), which form sodium hypobromite in situ.[4]

The mechanism can be broken down into six critical steps:

  • Initial Deprotonation: The strong base abstracts an acidic proton from the primary amide's nitrogen atom, forming an amide anion.

  • N-Halogenation: The nucleophilic anion attacks bromine in an α-substitution reaction, yielding an N-bromoamide intermediate.[4]

  • Second Deprotonation: The base removes the second, now more acidic, proton from the nitrogen, generating a bromoamide anion.

  • Rearrangement (The Key Step): The bromoamide anion undergoes a concerted rearrangement. The alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen as the bromide ion departs. This 1,2-shift is the defining step and results in the formation of an isocyanate (R-N=C=O).[4][6]

  • Hydrolysis: The highly electrophilic isocyanate is rapidly attacked by water, forming an unstable carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid spontaneously decomposes, losing carbon dioxide (CO₂) to yield the final primary amine product.[3][4][8]

This entire sequence results in the net conversion of R-CONH₂ to R-NH₂.

Hofmann_Mechanism cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Final Product Amide Primary Amide (R-CONH₂) NBromoamide N-Bromoamide Amide->NBromoamide + Br₂ / NaOH (Steps 1-2) Isocyanate Isocyanate (R-N=C=O) NBromoamide->Isocyanate - H⁺, - Br⁻ (Steps 3-4) Rearrangement CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O (Step 5) Amine Primary Amine (R-NH₂) CarbamicAcid->Amine - CO₂ (Step 6)

Caption: The mechanistic pathway of the Hofmann rearrangement.

Expertise & Causality: The success of the reaction hinges on controlling the temperature and stoichiometry. The initial N-halogenation and deprotonation steps are typically performed at low temperatures (0-10 °C) to ensure the stability of the N-bromoamide anion. The rearrangement step often requires warming to proceed at a reasonable rate.[7] The use of at least two equivalents of base is necessary to deprotonate the amide twice, with additional base required to neutralize the departing bromide and the final CO₂ byproduct.

Section 2: Comparative Analysis: Substrate Structure vs. Efficiency

The inherent structure of the amide substrate is the most critical factor determining the efficiency and feasibility of the Hofmann rearrangement. We compare a simple aromatic amide (Benzamide) with the more complex 5-Amino-5-oxo-3-phenylpentanoic acid.

FeatureStandard Amide (Benzamide)Complex Amide (5-Amino-5-oxo-3-phenylpentanoic acid)
Structure C₆H₅CONH₂HOOC-CH₂-CH(C₆H₅)-CH₂-CONH₂
Key Functional Groups Primary Amide, Phenyl RingPrimary Amide, Phenyl Ring, Carboxylic Acid
Product Aniline4-Amino-3-phenylbutanoic acid (β-phenyl-GABA)
Primary Challenge Potential for ring halogenation under harsh conditions.The acidic proton of the carboxylic acid will be neutralized by the strong base, complicating stoichiometry and potentially affecting solubility.
Base Stoichiometry Requires ≥ 4 equivalents of NaOH (2 for the mechanism, 2 to neutralize HBr and CO₂).Requires ≥ 5 equivalents of NaOH (1 for the carboxylic acid, plus the standard 4 equivalents).
Expected Yield Generally high (70-90%).Moderate to high, contingent on precise stoichiometric control. The synthesis of Gabapentin, a similar structure, proceeds via a Hofmann rearrangement in an industrial setting, demonstrating viability.[1][4]
Potential Side Reactions Over-oxidation.[9]Incomplete reaction due to insufficient base; potential for side reactions if temperature is not controlled.

Field-Proven Insight: The presence of the free carboxylic acid in 5-Amino-5-oxo-3-phenylpentanoic acid is the principal differentiating factor. In the strongly basic reaction medium, this acid is immediately deprotonated to form a sodium carboxylate salt. While this does not electronically hinder the amide's rearrangement, it consumes a full equivalent of the base before the desired reaction can even begin. Failure to account for this will lead to an base-deficient environment, stalling the reaction at the N-bromoamide stage and drastically reducing the yield.

Furthermore, the change in solubility upon salt formation can impact the reaction kinetics. The substrate may be more soluble in the aqueous base as a carboxylate salt, which can be advantageous.

Section 3: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for safety and efficiency.

Protocol 1: Hofmann Rearrangement of Benzamide (Benchmark)

This protocol is a standard procedure for a simple primary amide.

  • Preparation of Hypobromite Solution: In a three-necked flask equipped with a stirrer and cooled to 0-5 °C in an ice bath, dissolve sodium hydroxide (10.0 g, 0.25 mol) in 100 mL of water. While maintaining the low temperature, slowly add bromine (12.0 g, 0.075 mol) to the stirred solution. Stir until the bromine color fades to a pale yellow.

  • Amide Addition: To this cold sodium hypobromite solution, add benzamide (6.05 g, 0.05 mol) in one portion.

  • Reaction: Stir the mixture vigorously. After the initial reaction subsides, slowly warm the flask to approximately 70-80 °C using a water bath. Continue heating for 30-45 minutes until the reaction is complete.

  • Workup and Isolation: Cool the reaction mixture. The product, aniline, can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether). The organic extracts are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation to yield the crude product, which can be purified by distillation.

Protocol 2: Optimized Hofmann Rearrangement for 5-Amino-5-oxo-3-phenylpentanoic acid

This protocol is specifically adapted to address the challenges posed by the free carboxylic acid group.

  • Reagent Preparation: Prepare a solution of sodium hydroxide (11.5 g, 0.288 mol, ~5.75 eq) in 125 mL of water in a three-necked flask. Cool the solution to 0-5 °C in an ice bath. Note: The increased amount of NaOH is critical to neutralize the carboxylic acid proton in addition to driving the rearrangement.

  • Hypobromite Formation: To the cold, stirred NaOH solution, slowly add bromine (9.6 g, 0.06 mol, 1.2 eq) via a dropping funnel, ensuring the temperature remains below 10 °C.

  • Substrate Addition: Once the hypobromite solution is prepared, slowly add a solution of 5-Amino-5-oxo-3-phenylpentanoic acid (10.45 g, 0.05 mol) dissolved in a minimum amount of cold 1M NaOH solution. The pre-dissolution as a salt ensures homogeneity.

  • Reaction Progression: Stir the mixture at 0-5 °C for 15 minutes. Then, gradually warm the reaction to 55-60 °C and maintain this temperature for 1 hour.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~1 to destroy any excess hypobromite and to protonate the product.

    • The isoelectric point of β-phenyl-GABA is around pH 4-5. Carefully adjust the pH of the solution to this range using NaOH or HCl. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 4-Amino-3-phenylbutanoic acid.

Experimental_Workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction cluster_workup Workup & Isolation Prep_NaOH Prepare Cold NaOH Solution Add_Br2 Add Bromine (Br₂) to form NaOBr Prep_NaOH->Add_Br2 Add_Amide Add Amide Substrate Add_Br2->Add_Amide Warm Warm to 55-60 °C (1 hour) Add_Amide->Warm Acidify Cool & Acidify (HCl) Warm->Acidify Adjust_pH Adjust to Isoelectric Point (pH 4-5) Acidify->Adjust_pH Filter Filter Precipitate Adjust_pH->Filter Dry Wash & Dry Product Filter->Dry

Caption: Optimized experimental workflow for the complex amide.

Conclusion

While the Hofmann rearrangement is a powerful tool for amine synthesis, its application to complex substrates requires careful consideration of stoichiometry and reaction conditions.

  • Standard Primary Amides: For simple substrates like benzamide, the reaction is straightforward and typically high-yielding, following well-established protocols.

  • 5-Amino-5-oxo-3-phenylpentanoic acid: The presence of a free carboxylic acid necessitates a crucial modification: the use of an additional equivalent of base. By accounting for this acidic proton, the reaction can proceed efficiently to yield the valuable β-phenyl-GABA scaffold. The successful industrial application of the Hofmann rearrangement to produce the structurally similar drug Gabapentin validates this approach.[1][4]

For researchers and drug development professionals, this analysis underscores the importance of a substrate-first approach. A thorough understanding of a molecule's functional groups is paramount to adapting classical reactions for the synthesis of complex and novel chemical entities.

References

  • Hofmann Rearrangement - Chemistry Steps. (2025, June 16). Chemistry Steps. [Link]

  • Hofmann Rearrangement Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Study.com. [Link]

  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. [Link]

  • Hofmann rearrangement. (n.d.). Grokipedia. [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. (2020). Request PDF on ResearchGate. [Link]

  • Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. (2025, May 22). JoVE. [Link]

  • Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved April 1, 2026, from [Link]

  • Li, H., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Organic Letters. [Link]

  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis. [Link]

  • Illustrated Glossary of Organic Chemistry - Hofmann rearrangement. (n.d.). UCLA Chemistry. [Link]

  • Mironov, M. A., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]

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Validation

A Comparative Guide to Purity Validation of 5-Amino-5-oxo-3-phenylpentanoic Acid: qNMR vs. Orthogonal Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is not merely a quality control chec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable and reproducible scientific outcomes.[1][2] For a molecule like 5-Amino-5-oxo-3-phenylpentanoic acid, a key intermediate or active pharmaceutical ingredient (API), even minute impurities can significantly impact biological activity, safety, and stability. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide your analytical strategy.

The Central Role of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[3][4] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling direct and accurate quantification without the need for identical reference standards for each impurity.[3][4][5] This is particularly valuable for novel compounds or when certified reference standards for impurities are unavailable.[6]

Why qNMR is a Method of Choice:
  • Universal Detection: ¹H qNMR offers nearly universal detection for proton-containing molecules, making it less biased than techniques that rely on specific chromophores or ionizable groups.[1][2]

  • Structural Confirmation and Quantification in One: A single qNMR experiment provides both structural information for the analyte and quantitative data on its purity.[1][2]

  • Non-Destructive: The sample can be recovered after analysis, which is a significant advantage when dealing with precious or limited quantities of material.[1][7]

  • Primary Ratio Method: qNMR can be considered a primary ratio method of measurement, as the ratio of substances in a mixture can be determined directly from the NMR spectrum without referencing another substance of the same structure.[5][8]

Experimental Workflow for qNMR

The successful implementation of a qNMR experiment hinges on a series of critical experimental choices designed to ensure accuracy and precision.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation prep_analyte Accurately weigh 5-Amino-5-oxo-3-phenylpentanoic acid dissolve Dissolve in deuterated solvent (e.g., DMSO-d₆) prep_analyte->dissolve prep_is Accurately weigh Internal Standard (e.g., Maleic Acid) prep_is->dissolve nmr_acq Acquire ¹H NMR spectrum with quantitative parameters (D1 ≥ 5*T1, 90° pulse) dissolve->nmr_acq phasing Manual Phase Correction nmr_acq->phasing baseline Baseline Correction phasing->baseline integration Integrate analyte and internal standard signals baseline->integration formula Apply qNMR Purity Equation integration->formula result Purity (%w/w) formula->result

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Detailed Experimental Protocol for qNMR

1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[9] Maleic acid is a suitable option as it possesses a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from many organic molecules, and it is stable and has a high purity.[9]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-Amino-5-oxo-3-phenylpentanoic acid into an NMR tube.
  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same NMR tube. Reliable weighing is mandatory as it directly influences the result.
  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as DMSO-d₆. The solvent should completely dissolve both the analyte and the internal standard.[9]

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
  • Crucial Parameters:
  • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. A typical starting point is 30-60 seconds to ensure complete relaxation and avoid signal saturation.[9]
  • Pulse Angle: A 90° pulse should be used for maximum signal intensity.[9]
  • Number of Scans (NS): An adequate number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 150).
  • Temperature: Maintain a constant temperature throughout the experiment.[9]

4. Data Processing and Purity Calculation:

  • Apply manual phase and baseline correction to the spectrum for accurate integration.
  • Integrate a well-resolved, non-overlapping signal of the analyte and the signal of the internal standard. For 5-Amino-5-oxo-3-phenylpentanoic acid, a signal from the aromatic protons is a good candidate.
  • The purity is calculated using the following equation:

Orthogonal Purity Assessment Methods

To ensure the highest level of confidence in a purity assessment, it is recommended to use at least one orthogonal method—a technique that relies on a different physicochemical principle.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation of complex mixtures and the detection of trace impurities.[10]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a packed column) and a mobile phase.[4] Purity is often determined by the area percentage of the main peak relative to the total area of all detected peaks.[4]

Experimental Protocol for HPLC (Illustrative):

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used for amino acid derivatives.[11][12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.8) and an organic modifier (e.g., methanol or acetonitrile) is often employed.[13][14]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is a common choice for compounds with chromophores. For amino acids lacking strong chromophores, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can be used to enhance sensitivity.[11][13][15]

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as: (Area_main_peak / Total_area_all_peaks) * 100%.

Gas Chromatography (GC)

For volatile or semi-volatile compounds, GC is a powerful separation technique. However, amino acids and their derivatives are generally non-volatile and require derivatization prior to analysis to increase their volatility.[16][17]

Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Experimental Protocol for GC (Illustrative):

  • Derivatization: A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to convert polar functional groups into more volatile silyl derivatives.[16][17][18]

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column, is typically used.[16]

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) are commonly employed.

  • Analysis: The derivatized sample is injected, and the peak areas are used to calculate purity, similar to HPLC.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of highly crystalline substances.[19][20][21]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] Impurities in a crystalline sample typically cause a broadening and depression of the melting point, which can be used to calculate the mole fraction of the impurity based on the van't Hoff equation.[20][22]

Experimental Protocol for DSC (Illustrative):

  • Sample Preparation: Accurately weigh 1-5 mg of the crystalline sample into an aluminum pan.[19]

  • Heating Program: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting range.

  • Analysis: The melting endotherm is analyzed to determine the heat of fusion and the melting point depression, from which the purity can be calculated. DSC is most reliable for compounds with purities of 98% or higher.[19][22]

Comparative Analysis of Techniques

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity proportional to molar concentration[3][4]Separation based on partitioning between phases[4]Separation based on volatility and partitioning[17]Measurement of heat flow during phase transitions[20][21]
Quantification Absolute (with internal standard)[6]Relative (area percent) or absolute (with standards)Relative (area percent) or absolute (with standards)Absolute (for eutectic impurities)[22]
Reference Standard Required (structurally different is acceptable)[3]Required for absolute quantification of each component[4]Required for absolute quantificationNot required for purity determination
Sample Prep Simple dissolutionCan involve filtration, dilution, derivatizationDerivatization often required for non-volatile analytes[16][17]Simple weighing into a pan
Throughput High[6]Moderate to HighModerateLow to Moderate
Best For Absolute purity, structural confirmationDetecting trace impurities, complex mixturesVolatile and semi-volatile compoundsHigh purity crystalline solids[19][22]
Limitations Lower sensitivity than HPLC, potential for signal overlapResponse factors of impurities can vary, requires chromophoresDerivatization can be complex and introduce errorsNot suitable for amorphous or thermally unstable compounds[19][22]

Conclusion: A Synergistic Approach to Purity Validation

For a comprehensive and robust purity assessment of 5-Amino-5-oxo-3-phenylpentanoic acid, a multi-faceted approach is recommended. Quantitative NMR serves as an excellent primary method, providing a direct and accurate measure of the absolute purity while simultaneously confirming the structure of the main component.[3][10] To complement this, a high-sensitivity chromatographic technique like HPLC is invaluable for detecting and quantifying trace impurities that may not be readily observable by qNMR.[10] For highly crystalline final products, DSC offers a valuable orthogonal confirmation of purity.[19][21]

By leveraging the strengths of these complementary techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of their materials, ensuring the integrity and reliability of their scientific endeavors.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Gao, W., et al. (2015). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 115, 235-241. [Link]

  • Gao, W., et al. (2015). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Pérez-Castaño, E., et al. (2012). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry, 60(9), 2252–2259. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • ResolveMass. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS. Methods in Molecular Biology, 528, 159-173. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • ResolveMass. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS... [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • ResearchGate. (n.d.). Validation of quantitative NMR. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Du, Z., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC. [Link]

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResearchGate. (2025). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

  • Du, Z., et al. (2022). Quantitative 1 H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. [Link]

  • Öztürk, G. G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Khan, A. M., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(08), 1252-1256. [Link]

  • PubChem. (n.d.). 5-Amino-3-oxopentanoic acid. [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(29), 8023–8037. [Link]

  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-22. [Link]

  • ResearchGate. (2014). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • Tzanavaras, P. D., et al. (2021). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. MDPI. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-OXO-5-PHENYLPENTANOIC ACID. [Link]

  • PLOS One. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Lab Supplies. (n.d.). Fmoc-(S)-3-amino-5-phenylpentanoic acid, min 97%, 1 gram. [Link]

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Comparative

A Senior Application Scientist's Guide to Greener Synthesis: Comparing Catalytic Strategies for 5-Amino-5-oxo-3-phenylpentanoic Acid

Introduction: The Amide Bond and the Imperative for Green Chemistry The amide bond is arguably the most important functional group in modern medicine, forming the backbone of peptides and appearing in approximately 25% o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Amide Bond and the Imperative for Green Chemistry

The amide bond is arguably the most important functional group in modern medicine, forming the backbone of peptides and appearing in approximately 25% of all known pharmaceutical drugs.[1] The synthesis of 5-Amino-5-oxo-3-phenylpentanoic acid, a structure representative of key pharmaceutical intermediates, presents a classic challenge in organic synthesis. Traditionally, its creation would rely on stoichiometric coupling reagents like carbodiimides (e.g., DCC, EDC) or other activators.[2] While effective, these methods are notoriously inefficient from an environmental standpoint, generating significant chemical waste and exhibiting poor atom economy.[3]

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified the catalytic formation of amide bonds as a top priority, driving a paradigm shift away from wasteful, stoichiometric approaches.[4] This guide provides an in-depth comparison of leading catalytic systems for the synthesis of 5-Amino-5-oxo-3-phenylpentanoic acid, focusing on their environmental impact. We will move beyond simple yield comparisons to evaluate catalysts based on their efficiency, operational conditions, and overall life cycle, providing researchers and drug development professionals with the data-driven insights needed to make more sustainable choices in the lab and during scale-up.

Pillar 1: Defining and Quantifying Catalyst Performance for Environmental Impact

To objectively compare catalysts, we must first establish a common language and set of metrics. While reaction yield is important, it tells only a fraction of the story. A holistic environmental assessment relies on understanding catalyst efficiency and process sustainability.

Key Performance Indicators (KPIs) for Catalysts:

  • Turnover Number (TON): This metric represents the absolute number of substrate molecules that one molecule of a catalyst can convert into the desired product before becoming inactive.[5][6] A higher TON signifies a more robust and longer-lasting catalyst, reducing the amount of catalyst needed over the lifetime of a process. It is calculated as the moles of product divided by the moles of catalyst used.[6]

  • Turnover Frequency (TOF): TOF measures the speed or activity of a catalyst, defined as the number of turnovers (moles of product per mole of catalyst) per unit of time (e.g., s⁻¹ or h⁻¹).[5][7] A high TOF is crucial for developing efficient, time-saving processes, which in turn reduces energy consumption.

These metrics are fundamental because they directly influence the Process Mass Intensity (PMI), a key green chemistry metric that quantifies the total mass of materials (raw materials, solvents, reagents) used to produce a specific mass of the final product. A higher TON and TOF generally lead to a lower, more favorable PMI.

Below is a conceptual workflow for selecting a sustainable catalyst, emphasizing the integration of performance metrics with broader environmental assessments.

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Performance & Efficiency Analysis cluster_2 Phase 3: Holistic Environmental & Lifecycle Assessment cluster_3 Phase 4: Final Selection A Define Target Synthesis (e.g., 5-Amino-5-oxo-3-phenylpentanoic acid) B Identify Potential Catalysts (Boronic Acid, Enzyme, etc.) A->B C Initial Lab-Scale Reactions B->C D Calculate Yield, TON, TOF C->D E Evaluate Atom Economy & PMI D->E F Assess Reaction Conditions (Temp, Solvent, Energy Use) E->F G Life Cycle Assessment (LCA) (Raw Material Extraction, Catalyst Synthesis, Disposal) F->G H Toxicity & Safety Profile (Catalyst, Solvents, Byproducts) G->H I Recyclability & Reuse Study H->I J Select Optimal Catalyst for Sustainable Scale-Up I->J

Caption: Workflow for Sustainable Catalyst Selection.

Pillar 2: A Comparative Analysis of Catalytic Systems

We will now compare three distinct classes of catalysts for the direct amidation of 3-phenylglutaric anhydride with an ammonia source, a key step in forming our target molecule.

Boronic Acid-Based Catalysts

Since their initial report in 1996, boronic acids have become some of the most studied catalysts for direct amidation.[8] They operate by activating the carboxylic acid, facilitating nucleophilic attack by the amine.

  • Mechanism & Causality: The reaction typically requires azeotropic removal of water using a Dean-Stark apparatus in a high-boiling solvent like toluene or xylene.[9] This is a critical experimental choice: removing the water byproduct drives the reaction equilibrium toward the amide product, preventing the reverse hydrolysis reaction and ensuring high conversion.

  • Environmental Profile:

    • Advantages: Boronic acids are relatively inexpensive and low in toxicity compared to many transition metal catalysts. The reactions can achieve high yields and are more atom-economical than traditional coupling methods.[8]

    • Disadvantages: The primary drawback is the need for high reaction temperatures (80-110 °C) and the use of "problematic" aromatic solvents like toluene.[9] These conditions are energy-intensive. Furthermore, as homogeneous catalysts, their removal from the product stream can be challenging, often requiring extensive downstream processing which adds to the PMI.

Enzymatic Catalysis (Biocatalysis)

Enzymes, particularly lipases, have emerged as powerful and green catalysts for amide bond formation.[10] They offer exceptional specificity and operate under remarkably mild conditions.

  • Mechanism & Causality: Lipases like Candida antarctica lipase B (CALB) can catalyze the direct amidation of carboxylic acids and amines in non-aqueous (anhydrous) organic media.[10] The choice of an organic solvent is crucial; it minimizes water concentration, shifting the enzyme's natural hydrolytic function towards synthesis. The enzyme's active site provides a perfect environment for the condensation reaction, lowering the activation energy significantly without the need for external heat.

  • Environmental Profile:

    • Advantages: The reaction conditions are the biggest advantage: often performed at or near room temperature in greener solvents.[10] This drastically reduces energy consumption. Enzymes are biodegradable, non-toxic, and can be immobilized on solid supports for easy recovery and reuse, which is excellent for TON and process sustainability.[11]

    • Disadvantages: Enzymes can have a limited substrate scope compared to chemical catalysts. The reaction times can be longer, and the cost of the purified enzyme may be higher initially, though this is often offset by reusability.

Heterogeneous Metal-Based Catalysis

Recently, novel heterogeneous catalysts, such as Covalent Organic Frameworks (COFs), have been developed for amide synthesis.[12] These systems offer the high activity of metal centers combined with the stability and recyclability of a solid support.

  • Mechanism & Causality: For example, a photocatalytic COF can enable the synthesis of amides directly from alcohols and amines under light irradiation.[12] The solid, porous framework of the COF prevents the active catalytic sites from leaching into the solution, which is the primary reason for choosing a heterogeneous system. This ensures product purity and allows for simple filtration to recover the catalyst for subsequent runs.

  • Environmental Profile:

    • Advantages: Excellent recyclability is the key benefit.[12] Reactions can often be run under milder conditions than traditional heating-based methods. The use of light as an energy source (photocatalysis) is a green alternative to thermal energy.

    • Disadvantages: The synthesis of the complex catalyst itself can be resource-intensive, a factor that must be considered in a full Life Cycle Assessment (LCA).[13] The metals used (e.g., ruthenium, palladium), while highly active, can be expensive and toxic, making even trace leaching a concern in pharmaceutical applications.

Pillar 3: Quantitative Comparison and Data Summary

The following table summarizes the key environmental and performance metrics for the discussed catalytic systems in the context of synthesizing 5-Amino-5-oxo-3-phenylpentanoic acid. The values are representative estimates based on typical literature findings for analogous transformations.

MetricBoronic Acid CatalystImmobilized Enzyme (e.g., CALB)Heterogeneous Photocatalyst (e.g., COF)
Typical Solvent Toluene, Xylene2-MeTHF, TAME (Greener Solvents)Acetonitrile, Ethanol
Temperature (°C) 80 - 11025 - 6025 - 40 (Light-irradiated)
Energy Input High (Thermal)LowLow (Photonic)
Catalyst Loading 1-5 mol%5-10 wt%0.5-2 mol%
Reaction Time 12-24 hours24-72 hours8-16 hours
Waste Profile Solvent waste, aqueous workupMinimal, biodegradable catalystSolvent waste
Catalyst Recyclability Difficult (Homogeneous)Excellent (Immobilized)Excellent (Heterogeneous)
Toxicity Profile LowVery Low (Biodegradable)Moderate (Potential metal leaching)
PMI (Estimate) High (>50)Low (<20)Moderate (20-50)

Pillar 4: Experimental Protocols – A Self-Validating System

To ensure trustworthiness, the following protocols are described with sufficient detail for replication.

Protocol 1: Boric Acid Catalyzed Synthesis

This protocol is adapted from general procedures for boric acid-catalyzed amidation.[2]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-phenylglutaric anhydride (5.0 g, 26.3 mmol), boric acid (0.16 g, 2.63 mmol, 10 mol%), and toluene (50 mL).

  • Reaction: Add a solution of aqueous ammonia (28%, 3.4 mL, 52.6 mmol) to the flask.

  • Heating: Heat the mixture to reflux (approx. 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete after 18-24 hours when no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any solids. Concentrate the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes to yield 5-Amino-5-oxo-3-phenylpentanoic acid.

Protocol 2: Enzymatic Synthesis using Immobilized CALB

This protocol is based on established methods for lipase-catalyzed amidation.[10]

  • Setup: To a 100 mL screw-cap Erlenmeyer flask, add 3-phenylglutaric anhydride (5.0 g, 26.3 mmol), a suitable ammonia source (e.g., ammonium carbamate, 4.1 g, 52.6 mmol), and 2-methyltetrahydrofuran (2-MeTHF, 50 mL).

  • Catalyst Addition: Add immobilized Candida antarctica lipase B (Novozym 435, 0.5 g) and molecular sieves (3Å, 2.0 g) to ensure anhydrous conditions.

  • Reaction: Seal the flask and place it on an orbital shaker at 200 rpm and 40 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them via HPLC or GC-MS. The reaction is typically complete within 48-72 hours.

  • Workup: Upon completion, simply filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse. Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.

The following diagram illustrates the stark contrast in process flow and environmental touchpoints between a typical homogeneous chemical catalyst and a recyclable biocatalyst.

G cluster_0 Homogeneous Boronic Acid Process cluster_1 Immobilized Enzyme (Biocatalyst) Process A_start Reactants + Solvent (Toluene) + Catalyst A_react Reaction at 110°C (High Energy Input) A_start->A_react A_workup Aqueous Workup & Solvent Extraction A_react->A_workup A_purify Chromatography A_workup->A_purify A_waste Solvent & Catalyst Waste (High PMI) A_workup->A_waste A_product Final Product A_purify->A_product A_purify->A_waste B_start Reactants + Green Solvent (2-MeTHF) + Immobilized Enzyme B_react Reaction at 40°C (Low Energy Input) B_start->B_react B_filter Simple Filtration B_react->B_filter B_product Final Product (High Purity) B_filter->B_product B_recycle Recovered Enzyme (for Reuse) B_filter->B_recycle

Caption: Process Comparison: Homogeneous vs. Biocatalytic Synthesis.

Conclusion and Future Outlook

For the synthesis of 5-Amino-5-oxo-3-phenylpentanoic acid, this analysis demonstrates a clear environmental advantage for biocatalytic methods over traditional boronic acid catalysis. The mild reaction conditions, use of greener solvents, and excellent catalyst reusability offered by enzymes like CALB result in a significantly lower energy footprint and Process Mass Intensity.

While boronic acids remain a viable and cost-effective option, their environmental performance is hampered by high energy requirements and the use of hazardous solvents. Emerging technologies like heterogeneous photocatalysis show great promise, combining mild conditions with catalyst recyclability, though a full Life Cycle Assessment must account for the environmental cost of producing the catalyst itself.[14]

As the pharmaceutical industry continues to embrace the principles of green chemistry, the selection of a synthetic route will increasingly be guided not just by yield and cost, but by a holistic assessment of its environmental impact. For the synthesis of complex amides, the future is undoubtedly rooted in catalysis, with biocatalysis leading the charge towards a more sustainable manufacturing paradigm.

References

  • Title: “Turning Over” Definitions in Catalytic Cycles Source: ACS Catalysis URL: [Link]

  • Title: Understanding Catalyst Turnover Metrics Source: Scribd URL: [Link]

  • Title: A green chemistry perspective on catalytic amide bond formation Source: Nature Catalysis URL: [Link]

  • Title: A Sustainable Green Enzymatic Method for Amide Bond Formation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis Source: ResearchGate URL: [Link]

  • Title: Chapter 13: Green Catalytic Direct Amide Bond Formation Source: Royal Society of Chemistry URL: [Link]

  • Title: Turnover Number and Turnover Frequency of catalysts Source: YouTube URL: [Link]

  • Title: Biocatalytic amide bond formation Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Basics of Catalysis and Kinetics Source: University of Ferrara URL: [Link]

  • Title: A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs Source: Press Information Bureau, Government of India URL: [Link]

  • Title: A green chemistry perspective on catalytic amide bond formation Source: ResearchGate URL: [Link]

  • Title: Toward safer and more sustainable by design biocatalytic amide-bond coupling Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: A green chemistry perspective on catalytic amide bond formation Source: SciSpace URL: [Link]

  • Title: Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions Source: Science and Education Publishing URL: [Link]

  • Title: Life cycle assessment of iron-biomass supported catalyst for Fischer Tropsch synthesis Source: Elsevier URL: [Link]

  • Title: Life cycle analysis within pharmaceutical process optimization and intensification: Case study of an API production Source: Pure (Elsevier) URL: [Link]

  • Title: Using Life Cycle Assessment to Guide Catalysis Research Source: ACS Publications URL: [Link]

  • Title: Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals Source: RSC Publishing URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Amino-5-oxo-3-phenylpentanoic Acid: A Comprehensive Guide for Laboratory Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-5-oxo-3-phenylpentanoic acid. Tailored for researchers, scientists, and drug development professionals, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-5-oxo-3-phenylpentanoic acid. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with field-proven insights to ensure safe and compliant laboratory practices.

Hazard Assessment and Initial Precautions

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or latex), safety goggles or glasses with side shields, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the table below.

Exposure RouteFirst Aid Measures
Skin Contact Wash the affected area thoroughly with soap and copious amounts of water. If irritation develops or persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for 5-Amino-5-oxo-3-phenylpentanoic acid depends on the quantity of waste generated. The following protocols are designed to ensure compliance with general laboratory waste regulations.

Disposal of Small Quantities (Typically < 10 g)

For small quantities of residual material, such as from cleaning glassware or minor spills, a neutralization and drain disposal method may be permissible, subject to local regulations and institutional policies.

Experimental Protocol: Neutralization of Acidic Waste

  • Dilution: In a suitable container, dilute the acidic waste with a large volume of water (at least a 1:20 ratio of compound to water).

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution, to the diluted waste while stirring. Be cautious as this may generate gas (CO₂ if using bicarbonate) and heat.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base incrementally until the pH is within a neutral range, typically between 6.0 and 8.0.

  • Drain Disposal: Once neutralized, the solution may be flushed down the sanitary sewer with copious amounts of water.[1] It is crucial to confirm that this practice is permitted by your institution's Environmental Health and Safety (EHS) office and local wastewater treatment authority.

Disposal of Bulk Quantities (Typically > 10 g)

Bulk quantities of 5-Amino-5-oxo-3-phenylpentanoic acid, including expired or unused product and heavily contaminated materials, must be disposed of as chemical waste through a licensed contractor.

Procedure for Bulk Waste Disposal:

  • Waste Collection: Collect the solid waste in a clearly labeled, sealable, and chemically compatible container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" (as a precautionary measure in the absence of a definitive hazard classification), the full chemical name ("5-Amino-5-oxo-3-phenylpentanoic acid"), and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or the facility's main hazardous waste storage area. Ensure it is stored away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department or a certified chemical waste disposal company to arrange for pickup and proper disposal, which will likely involve incineration.[2][3]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary PPE as described in Section 1.

  • Containment and Absorption: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collection: Scoop the absorbed material and spilled substance into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and dispose of it according to the bulk quantity disposal procedure.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-5-oxo-3-phenylpentanoic acid.

DisposalWorkflow start Waste Generated: 5-Amino-5-oxo-3-phenylpentanoic acid spill_check Is it a spill? start->spill_check quantity_check Quantity > 10g? neutralize Neutralize with weak base to pH 6-8 quantity_check->neutralize No bulk_disposal Collect in a labeled hazardous waste container quantity_check->bulk_disposal Yes spill_check->quantity_check No spill_response Follow Spill Response Protocol (Section 3) spill_check->spill_response Yes drain_disposal Dispose down sanitary sewer with excess water (Check local regulations) neutralize->drain_disposal contractor_disposal Dispose via licensed chemical waste contractor bulk_disposal->contractor_disposal spill_response->bulk_disposal

Caption: Disposal workflow for 5-Amino-5-oxo-3-phenylpentanoic acid.

Regulatory Compliance

All chemical waste disposal activities must comply with federal, state, and local regulations. The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA). It is the responsibility of the waste generator to determine if a waste is hazardous.[4] In the absence of specific data for 5-Amino-5-oxo-3-phenylpentanoic acid, it is prudent to manage it as a chemical waste stream and consult with your institution's EHS department for guidance.[4][5]

References

  • How To Dispose Non-Hazardous Waste. ACTenviro. Retrieved March 31, 2026, from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Retrieved March 31, 2026, from [Link]

  • How to Treat Acid Waste: A Comprehensive Guide. Greenflow. Retrieved March 31, 2026, from [Link]

  • Non Hazardous Waste Disposal. US Waste Industries. Retrieved March 31, 2026, from [Link]

  • VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. Retrieved March 31, 2026, from [Link]

  • Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. Retrieved March 31, 2026, from [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. Retrieved March 31, 2026, from [Link]

  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. US EPA. Retrieved March 31, 2026, from [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. Retrieved March 31, 2026, from [Link]

  • 5-amino-3-oxopentanoic acid — Chemical Substance Information. NextSDS. Retrieved March 31, 2026, from [Link]

  • 5-amino-5-oxopentanoic acid — Chemical Substance Information. NextSDS. Retrieved March 31, 2026, from [Link]

  • Basic principles of waste incineration. Zero Waste Europe. Retrieved March 31, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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